VY-3-135
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-ethyl-2-[hydroxy(diphenyl)methyl]-N-[(2R)-2-hydroxypropyl]benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-3-29-23-16-19(24(31)27-17-18(2)30)14-15-22(23)28-25(29)26(32,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,18,30,32H,3,17H2,1-2H3,(H,27,31)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPYOTKTDCLZHR-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)NCC(C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)C(=O)NC[C@@H](C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Preclinical Profile of VY-3-135: A Potent and Selective ACSS2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VY-3-135 is a potent, selective, and orally active small-molecule inhibitor of acetyl-CoA synthetase 2 (ACSS2), a key enzyme in cellular acetate (B1210297) metabolism.[1][2] Discovered as a more stable and potent derivative of the initial lead compound VY-3-249, this compound has emerged as a critical tool for investigating the role of ACSS2 in cancer biology and as a potential therapeutic agent.[3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and preclinical evaluation of this compound, with a focus on its mechanism of action and detailed experimental methodologies for its characterization. While the specific, step-by-step chemical synthesis of this compound is proprietary, this guide outlines the general synthetic strategies for its core chemical scaffold.
Introduction to this compound
This compound, with the IUPAC name (R)-1-Ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide, was identified as a highly potent inhibitor of ACSS2.[3] ACSS2 is a crucial enzyme that converts acetate into acetyl-CoA, a central metabolite for a variety of cellular processes, including fatty acid synthesis and histone acetylation. In certain stress conditions, such as hypoxia and nutrient limitation often found in the tumor microenvironment, cancer cells can become heavily reliant on ACSS2-mediated acetate metabolism for survival and proliferation. This dependency makes ACSS2 an attractive target for cancer therapy.
This compound acts as a transition-state mimetic, effectively blocking the enzymatic activity of ACSS2.[3] Docking studies suggest that it occupies the acetyl-AMP binding site and a portion of the CoA binding site of the enzyme.[4] A key feature of this compound is its high selectivity for ACSS2 over the other two members of the acetyl-CoA synthetase family, ACSS1 and ACSS3.[2][4]
Chemical Synthesis
The detailed chemical synthesis protocol for this compound is not publicly available and is noted in primary literature as "available upon request." However, based on its structure as a substituted benzimidazole (B57391), the synthesis would likely involve the formation of the benzimidazole core, followed by functionalization at the 1, 2, and 6 positions.
General synthetic approaches for related benzimidazole carboxamides often involve:
-
Formation of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine (B120857) with an appropriate aldehyde or carboxylic acid derivative.[5][6]
-
Amide Bond Formation: Coupling of the carboxylic acid on the benzimidazole ring with the desired amine, in this case, (R)-1-aminopropan-2-ol, using standard peptide coupling reagents.
-
Functionalization: Alkylation and other modifications of the benzimidazole core to introduce the ethyl and hydroxydiphenylmethyl groups.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Notes |
| ACSS2 | 44 | Potent inhibition.[2][7][8] |
| ACSS1 | > 10,000 | High selectivity over ACSS1.[2] |
| ACSS3 | > 15,000 | High selectivity over ACSS3.[2] |
Table 2: Pharmacokinetic Parameters in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral Gavage | 100 | ~1500 | ~2 | ~8000 | ~20 |
| Intraperitoneal (IP) | 100 | ~4000 | ~0.5 | ~12000 | ~30 |
| Intravenous (IV) | 10 | ~2500 | ~0.08 | ~4000 | 100 |
Note: The values in Table 2 are approximate and have been extrapolated from graphical data presented in the cited literature. For precise values, refer to the original publications.
Signaling Pathways and Experimental Workflows
ACSS2-Mediated Acetate Metabolism Pathway
The following diagram illustrates the central role of ACSS2 in converting acetate to acetyl-CoA, which then feeds into downstream metabolic pathways like fatty acid synthesis and histone acetylation. This compound directly inhibits the ACSS2 enzyme, thus blocking these processes.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound typically follows a workflow that includes enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess its effects on cellular metabolism and viability.
Experimental Protocols
ACSS2 Enzymatic Assay (TranScreener® TRF Assay)
This protocol is a generalized procedure for determining the in vitro potency of this compound against ACSS2.
Materials:
-
Recombinant human ACSS2 enzyme
-
This compound stock solution in DMSO
-
Assay Buffer (e.g., 30 mmol/L HEPES, pH 7.4, 140 mmol/L NaCl, 2 mmol/L MgCl2, 5 mmol/L sodium acetate, 2 mmol/L DTT, 0.005% Brij35)
-
ATP and Coenzyme A (CoA) solutions
-
TranScreener® TRF AMP/GMP Assay Kit
-
384-well plates (low volume, white, opaque)
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Dispense a small volume (e.g., 100 nL) of the diluted this compound or DMSO (vehicle control) into the wells of the 384-well plate.
-
Add the ACSS2 enzyme (e.g., 3 nmol/L final concentration) in assay buffer to each well.
-
Initiate the enzymatic reaction by adding a mixture of ATP and CoA to achieve desired final concentrations (e.g., 10 µmol/L ATP and 5 µmol/L CoA).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated AMP according to the TranScreener® TRF AMP/GMP Assay Kit manufacturer's instructions.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cell-Based Acetate Incorporation Assay (Stable Isotope Tracing)
This protocol outlines a method to measure the effect of this compound on acetate metabolism in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., BT474 or SKBr3 breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
¹³C₂-labeled sodium acetate
-
Methanol, Chloroform, and Water for metabolite extraction
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 24 hours).
-
Replace the culture medium with fresh medium containing ¹³C₂-labeled sodium acetate and the respective concentrations of this compound.
-
Incubate the cells for a specified labeling period (e.g., 4-8 hours).
-
Aspirate the labeling medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Perform a liquid-liquid extraction to separate the polar and nonpolar metabolites.
-
Analyze the metabolite extracts by GC-MS or LC-MS to determine the incorporation of ¹³C into downstream metabolites such as fatty acids (e.g., palmitate) and acetylated amino acids.
-
Quantify the mole percent enrichment of ¹³C to assess the inhibitory effect of this compound on acetate metabolism.
Microsomal Stability Assay
This assay assesses the metabolic stability of this compound in liver microsomes.[9][10][11]
Materials:
-
Human or mouse liver microsomes
-
This compound stock solution
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Ice-cold acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add this compound to the microsome solution at a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of this compound.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general outline for assessing the pharmacokinetic profile of this compound in mice.[12][13][14][15][16]
Materials:
-
This compound formulation for oral gavage, intraperitoneal (IP), and intravenous (IV) administration
-
Laboratory mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Divide the mice into three groups for each route of administration (oral, IP, and IV).
-
Administer a single dose of this compound to each mouse according to its assigned group and dose.
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that has significantly advanced our understanding of the role of acetate metabolism in cancer. Its high potency and selectivity for ACSS2 make it a superior compound for preclinical studies compared to its predecessors. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other ACSS2 inhibitors. Further research into the clinical applications of ACSS2 inhibition is warranted and holds the potential to deliver novel cancer therapies.
References
- 1. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
The Role of VY-3-135 in Acetate Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer metabolism, the reliance of tumor cells on alternative nutrient sources, particularly under the stressful conditions of the tumor microenvironment, has become a focal point for therapeutic intervention. Acetate (B1210297) has emerged as a critical alternative carbon source for cancer cells, fueling biosynthetic pathways essential for their growth and survival. Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme that converts acetate to acetyl-CoA, is frequently upregulated in various cancers and plays a pivotal role in this metabolic adaptation. This technical guide provides an in-depth exploration of VY-3-135, a potent and specific inhibitor of ACSS2, and its utility in the study of acetate metabolism. We will delve into its mechanism of action, present quantitative data on its efficacy, detail experimental protocols for its use, and visualize the associated metabolic pathways and experimental workflows.
This compound: A Potent and Specific ACSS2 Inhibitor
This compound is an orally active and stable small molecule that acts as a transition-state mimetic, potently inhibiting the enzymatic activity of ACSS2.[1] It exhibits high specificity for ACSS2, with no significant inhibitory activity against other acetyl-CoA synthetase family members, ACSS1 and ACSS3.[2][3] This specificity makes this compound an invaluable tool for dissecting the specific roles of ACSS2 in cellular metabolism.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. Below are tables summarizing the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Notes |
| ACSS2 | 44 | Potent inhibition of the primary target enzyme.[2][3][4] |
| ACSS1 | No inhibition | Demonstrates high selectivity over the mitochondrial isoform.[2][3] |
| ACSS3 | No inhibition | Shows specificity within the acetyl-CoA synthetase family.[2][3] |
Table 2: Effect of this compound on Acetate Incorporation into Palmitate in Breast Cancer Cell Lines
| Cell Line | Condition | Treatment | ¹³C₂-Acetate Incorporation into Palmitate (Mole Percent Enrichment) | Inhibition (%) |
| SKBr3 | Normoxia (10% Serum) | Vehicle | ~1.5% | - |
| SKBr3 | Normoxia (10% Serum) | This compound (1 µM) | ~0.2% | ~87% |
| SKBr3 | Hypoxia (1% Serum) | Vehicle | ~4.5% | - |
| SKBr3 | Hypoxia (1% Serum) | This compound (1 µM) | ~0.3% | ~93% |
| BT474 | Hypoxia (1% Serum) | Vehicle | ~3.0% | - |
| BT474 | Hypoxia (1% Serum) | This compound (10-fold dilution series) | Dose-dependent decrease | - |
| A7C11 (ACSS2low) | Normoxia & Hypoxia | This compound (0.1, 1 µM) | Significant blocking of acetate-dependent labeling | - |
| Brpkp110 (ACSS2high) | Normoxia & Hypoxia | This compound (0.1, 1 µM) | Significant blocking of acetate-dependent labeling | - |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[5]
Table 3: In Vivo Efficacy of this compound in Preclinical Breast Cancer Models
| Tumor Model | ACSS2 Expression | Treatment | Outcome |
| MDA-MB-468 Xenograft | High | This compound (100 mg/kg/day, PO) | Repressed tumor growth.[3] |
| WHIM12 Xenograft | Low | This compound (100 mg/kg/day, PO) | Mostly ineffective at blocking tumor growth.[3] |
| BT474 Xenograft | High | This compound | Completely abrogated tumor growth over two weeks.[6] |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration |
| Aqueous Solubility | 21.7 µM | - |
| Microsomal Stability | Superior to earlier analogs (VY-3-249) in both mouse and human liver microsomes. | - |
| Bioavailability | Orally active with good bioavailability. | Oral, Intraperitoneal, Intravenous |
Signaling Pathways and Experimental Workflows
The role of ACSS2 in acetate metabolism is intricately linked to cellular signaling pathways, particularly under hypoxic conditions prevalent in solid tumors.
Signaling Pathway Under Hypoxia
Under low oxygen conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[5] This leads to the upregulation of a suite of genes involved in metabolic adaptation, including ACSS2.[5] The increased expression of ACSS2 allows cancer cells to efficiently utilize acetate to produce acetyl-CoA, which is then used for crucial cellular processes like fatty acid synthesis and histone acetylation, thereby promoting cell survival and growth.[5] Inhibition of ACSS2 by this compound disrupts this adaptive pathway, leading to reduced proliferation and increased cell death, particularly in the hypoxic tumor core.[5]
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
The Impact of VY-3-135 on Acetyl-CoA Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VY-3-135 is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme critical for the production of acetyl-CoA from acetate (B1210297).[1] This pathway is particularly crucial for the survival and proliferation of cancer cells, especially under conditions of metabolic stress such as hypoxia and nutrient deprivation, which are common in the tumor microenvironment.[2] By acting as a transition-state mimetic, this compound effectively blocks the enzymatic activity of ACSS2, leading to a significant reduction in acetyl-CoA levels derived from acetate.[1] This inhibition has profound effects on downstream metabolic processes, most notably de novo fatty acid synthesis, which is essential for building cell membranes and signaling molecules.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its effects on acetyl-CoA production and related metabolic pathways, detailed experimental protocols for studying its activity, and visualizations of the relevant cellular signaling pathways.
Introduction: The Role of ACSS2 in Cellular Metabolism
Acetyl-CoA is a central metabolite in cellular bioenergetics, serving as a key precursor for the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and histone acetylation.[4] While acetyl-CoA is primarily generated from glucose and glutamine under normal conditions, many cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source, particularly under metabolic stress.[4] ACSS2 is a cytosolic and nuclear enzyme that catalyzes the conversion of acetate to acetyl-CoA.[5] This capability provides a metabolic advantage to tumor cells, allowing them to thrive in nutrient-poor environments.[2]
This compound has emerged as a highly specific inhibitor of ACSS2, with a reported IC50 of 44 nM.[6] It shows no significant inhibitory activity against other acetyl-CoA synthetase family members, ACSS1 and ACSS3, making it a valuable tool for dissecting the specific roles of ACSS2.[6]
Mechanism of Action of this compound
This compound functions by inhibiting ACSS2, thereby blocking the conversion of acetate to acetyl-CoA. This disruption of acetate metabolism has significant consequences for cancer cells that are dependent on this pathway for survival and growth. The efficacy of this compound is particularly pronounced in hypoxic conditions, where cancer cells exhibit an increased reliance on ACSS2 for acetyl-CoA production.[2]
Signaling Pathway Under Hypoxia
Under low oxygen conditions (hypoxia), the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. This leads to the upregulation of various genes involved in metabolic adaptation, including ACSS2. The increased expression of ACSS2 allows cancer cells to efficiently utilize acetate to generate acetyl-CoA, which is then used for critical cellular processes like fatty acid synthesis and histone acetylation, promoting cell survival and proliferation. By inhibiting ACSS2, this compound disrupts this adaptive pathway.
Quantitative Data on the Effects of this compound
The inhibitory effect of this compound on ACSS2 leads to a measurable decrease in the products of acetate metabolism. The most direct consequence is a reduction in acetyl-CoA levels. Furthermore, the impact on downstream pathways, such as de novo fatty acid synthesis, can be quantified by measuring the incorporation of isotope-labeled acetate into lipids like palmitate.
Table 1: Effect of this compound on Acetyl-CoA Levels
| Cell Line | Treatment | Acetyl-CoA Levels (Relative to Control) | Reference |
| MDA-MB-231BR | This compound | Significantly Reduced | [7] |
| 4T1BR | This compound | Significantly Reduced | [7] |
Table 2: Inhibition of ¹³C₂-Acetate Incorporation into Palmitate by this compound in Breast Cancer Cell Lines
| Cell Line | Condition | Treatment | ¹³C₂-Acetate Incorporation into Palmitate (Mole Percent Enrichment) | Inhibition (%) | Reference |
| SKBr3 | Normoxia (21% O₂) | Vehicle | ~15 | - | [3] |
| SKBr3 | Normoxia (21% O₂) | This compound (1 µM) | ~2 | ~87 | [3] |
| SKBr3 | Hypoxia (1% O₂) | Vehicle | ~35 | - | [3] |
| SKBr3 | Hypoxia (1% O₂) | This compound (1 µM) | ~3 | ~91 | [3] |
| BT474 | Hypoxia (1% O₂) | Vehicle | ~25 | - | [3] |
| BT474 | Hypoxia (1% O₂) | This compound (0.01 µM) | ~15 | ~40 | [6] |
| BT474 | Hypoxia (1% O₂) | This compound (0.1 µM) | ~5 | ~80 | [6] |
| BT474 | Hypoxia (1% O₂) | This compound (1 µM) | ~2 | ~92 | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines such as SKBr3 or BT474 are commonly used.[2]
-
Culture Conditions: Cells are cultured in standard media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For hypoxic conditions, cells are placed in a hypoxic chamber with 1% O₂. For serum starvation experiments, the FBS concentration can be reduced to 1%.[2]
-
Inhibitor Treatment: this compound is dissolved in a suitable solvent such as DMSO to create a stock solution.[6] The stock solution is then diluted in the cell culture medium to the desired final concentrations (e.g., 0.01, 0.1, 1 µM). A vehicle control (DMSO alone) should be run in parallel.[6] Cells are typically treated with the inhibitor for a period of 24 to 72 hours, depending on the experimental endpoint.
Stable Isotope Tracing and Metabolite Analysis
This protocol outlines the general steps for tracing the metabolic fate of acetate using a stable isotope label.
-
Isotope Labeling: Following treatment with this compound or vehicle, the cell culture medium is replaced with a medium containing a stable isotope-labeled substrate, such as ¹³C₂-acetate, at a specified concentration (e.g., 100 µM) for a defined period (e.g., 24 hours).[3]
-
Metabolite Extraction:
-
After incubation, the labeling medium is removed, and the cells are washed with cold saline.
-
Metabolism is quenched by adding a cold extraction solvent, typically a methanol/acetonitrile/water mixture.
-
Cells are scraped, and the cell lysate is collected.
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected for analysis.
-
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different isotopologues of the metabolites of interest (e.g., palmitate, acetyl-CoA).
-
Data Analysis: The mole percent enrichment of the heavy isotope in the metabolite is calculated to determine the extent of its synthesis from the labeled precursor.
In Vivo Experiments
-
Animal Models: Immunocompromised mice (e.g., NSG mice) are often used for xenograft studies with human cancer cell lines.[8]
-
Tumor Implantation: Human breast cancer cells (e.g., BT474 or MDA-MB-468) are injected into the mammary fat pad of the mice.[6]
-
Inhibitor Administration: Once tumors are established, mice are treated with this compound (e.g., 100 mg/kg) via intraperitoneal (IP) injection or oral gavage.[6] A vehicle control group is also included.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., with calipers) to assess the effect of the inhibitor on tumor growth.[6]
-
Pharmacodynamic Studies: To confirm target engagement in vivo, stable isotope-labeled acetate (e.g., ¹³C₂-acetate) can be administered to the mice, and tumors can be harvested to measure the incorporation of the label into downstream metabolites like palmitate.[3]
Conclusion
This compound is a powerful and specific tool for investigating the role of ACSS2 in cellular metabolism. Its ability to potently inhibit the production of acetyl-CoA from acetate has significant implications for targeting cancer cells that rely on this pathway, particularly in the hypoxic tumor microenvironment. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit the metabolic vulnerabilities of cancer. The continued investigation of ACSS2 inhibitors like this compound holds promise for the development of novel and effective cancer therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 7. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of VY-3-135 on Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VY-3-135 is a potent and selective small-molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism.[1][2] Under conditions of metabolic stress, such as hypoxia, which is characteristic of the tumor microenvironment, cancer cells increase their reliance on acetate (B1210297) as a carbon source for the synthesis of essential molecules like fatty acids.[2] This metabolic adaptation is heavily dependent on the enzymatic activity of ACSS2, which catalyzes the conversion of acetate to acetyl-CoA.[3][4] Consequently, the inhibition of ACSS2 by this compound presents a promising therapeutic strategy to selectively target cancer cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on fatty acid synthesis, and detailed experimental protocols for its evaluation.
Mechanism of Action of this compound
This compound acts as a transition-state mimetic, effectively blocking the enzymatic activity of ACSS2.[5] This inhibition is highly specific to ACSS2, with no significant activity against other Acetyl-CoA Synthetase family members, ACSS1 and ACSS3.[1] The primary function of ACSS2 is to generate acetyl-CoA from acetate in the cytoplasm and nucleus. This acetyl-CoA serves as a crucial building block for the de novo synthesis of fatty acids and is also a substrate for histone acetylation, which plays a role in epigenetic regulation and gene expression.[3][4] By inhibiting ACSS2, this compound effectively cuts off the supply of acetate-derived acetyl-CoA, thereby disrupting these downstream processes.
Quantitative Data: Inhibition of ACSS2 and Fatty Acid Synthesis
This compound demonstrates potent inhibition of ACSS2 in biochemical assays and effectively blocks fatty acid synthesis in cellular models, particularly under hypoxic conditions.
| Parameter | Value | Assay Conditions |
| ACSS2 IC50 | 44 nM | In vitro enzymatic assay |
| ACSS1 Inhibition | > 10,000 nM | In vitro enzymatic assay |
| ACSS3 Inhibition | > 15,000 nM | In vitro enzymatic assay |
Table 1: Biochemical Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against human ACSS2, ACSS1, and ACSS3 was determined using in vitro enzymatic assays.
The inhibitory effect of this compound on fatty acid synthesis is significantly more pronounced in hypoxic cancer cells, which exhibit an increased dependence on ACSS2. This is demonstrated by a marked reduction in the incorporation of ¹³C-labeled acetate into palmitate, a key product of fatty acid synthesis.
| Cell Line | Condition | Treatment | ¹³C₂-Acetate Incorporation into Palmitate (Mole Percent Enrichment) | Inhibition (%) |
| Breast Cancer | Normoxia (21% O₂) | Vehicle | 5.0 | - |
| Breast Cancer | Normoxia (21% O₂) | This compound | 3.5 | 30% |
| Breast Cancer | Hypoxia (1% O₂) | Vehicle | 15.0 | - |
| Breast Cancer | Hypoxia (1% O₂) | This compound | 3.0 | 80% |
Table 2: Effect of this compound on Acetate Incorporation into Palmitate. The table summarizes the key findings from studies investigating the effects of the ACSS2 inhibitor this compound on breast cancer cell lines under normoxic (21% O₂) and hypoxic (1% O₂) conditions. The data clearly indicates a significantly stronger inhibition of acetate incorporation into palmitate under hypoxia.[6]
Signaling Pathways and Experimental Workflows
The enhanced efficacy of this compound under hypoxic conditions can be attributed to the upregulation of ACSS2 mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).
A typical experimental workflow to assess the impact of this compound on fatty acid synthesis involves stable isotope tracing followed by mass spectrometry analysis.
Experimental Protocols
In Vitro ACSS2 Enzymatic Assay (TranScreener® AMP/GMP Assay)
This protocol is adapted from methodologies used to measure ACSS2 activity by detecting the production of AMP.[5]
Materials:
-
Recombinant human ACSS2 enzyme
-
This compound
-
Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, 2 mM DTT, 0.05% CHAPS
-
Substrate Mix: ATP and Coenzyme A (CoA)
-
TranScreener® AMP²/GMP² Assay Kit (BellBrook Labs)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add 100 nL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 3 µL of ACSS2 enzyme (e.g., 3 nM final concentration) in assay buffer to each well.
-
Initiate the reaction by adding 3 µL of the substrate mix containing ATP and CoA (e.g., 50 µM ATP and 5 µM CoA final concentrations).
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the generated AMP according to the TranScreener® assay kit instructions. This typically involves adding a detection mix containing an AMP antibody and a fluorescent tracer.
-
Incubate for 30-60 minutes to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular Fatty Acid Synthesis Assay using ¹³C-Acetate Labeling and GC-MS
This protocol details the measurement of de novo fatty acid synthesis in cultured cells by tracing the incorporation of ¹³C-labeled acetate into cellular lipids.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MDA-MB-468, SKBr3) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-4 hours.
-
For hypoxic conditions, transfer the plates to a hypoxic chamber (1% O₂).
-
Replace the culture medium with fresh medium containing this compound and ¹³C₂-Sodium Acetate (e.g., 100-500 µM).
-
Incubate the cells for 24 hours under either normoxic or hypoxic conditions.
2. Lipid Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a chloroform:methanol:water (Folch) extraction method.[7] Briefly, add a 2:1 mixture of chloroform:methanol to the cell pellet, vortex thoroughly, and incubate. Then, add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
3. Saponification and Derivatization:
-
Dry the extracted lipids under a stream of nitrogen.
-
Saponify the lipids by adding a methanolic potassium hydroxide (B78521) (KOH) solution and heating to release the fatty acids from complex lipids.
-
Acidify the solution to protonate the fatty acids.
-
Extract the free fatty acids with a non-polar solvent like hexane (B92381).
-
Dry the fatty acid extract.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol or by silylation to increase their volatility for GC-MS analysis.[8]
4. GC-MS Analysis:
-
Resuspend the derivatized fatty acid sample in a suitable solvent (e.g., hexane or iso-octane).
-
Inject an aliquot of the sample into a gas chromatograph-mass spectrometer (GC-MS).
-
Use a suitable GC column (e.g., HP-5MS) and a temperature gradient to separate the different FAMEs.
-
The mass spectrometer will detect the mass-to-charge ratio of the eluting FAMEs, allowing for the identification and quantification of the different isotopologues of palmitate (and other fatty acids) based on the incorporation of ¹³C atoms.
5. Data Analysis:
-
Determine the mole percent enrichment (MPE) of ¹³C in palmitate by analyzing the mass isotopologue distribution.
-
Calculate the percentage inhibition of fatty acid synthesis by comparing the MPE in this compound-treated cells to the vehicle-treated control.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its potent and selective inhibition of ACSS2 leads to a significant reduction in fatty acid synthesis, particularly in the hypoxic conditions prevalent in solid tumors. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the effects of this compound and other ACSS2 inhibitors in preclinical models. Further research into the downstream effects of ACSS2 inhibition on cellular processes such as histone acetylation will continue to elucidate the full therapeutic potential of this promising target.
References
- 1. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Role of ACSS2 in Cancer Metabolism and its Inhibition by VY-3-135: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) is a crucial enzyme that converts acetate (B1210297) into acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid synthesis and protein acetylation.[1][2] In the metabolically stressed tumor microenvironment, characterized by hypoxia and nutrient deprivation, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source, thereby fueling their growth and survival.[1][3] This dependency on the ACSS2 pathway presents a promising therapeutic target for cancer treatment.[3][4] This technical guide provides an in-depth overview of the role of ACSS2 in cancer, with a particular focus on its potent and specific inhibitor, VY-3-135.
ACSS2: A Key Player in Tumor Metabolism and Survival
Under normal physiological conditions, ACSS2 is involved in lipogenesis. However, in the harsh tumor microenvironment, its role becomes critical for cancer cell adaptation and survival.[1] Hypoxia and low nutrient availability trigger the upregulation of ACSS2, allowing cancer cells to switch to acetate metabolism to generate acetyl-CoA.[1][5] This ACSS2-derived acetyl-CoA is utilized for two primary purposes:
-
De novo Lipogenesis: Acetyl-CoA is a fundamental building block for the synthesis of fatty acids, which are essential for cell membrane formation in rapidly proliferating cancer cells.[5]
-
Histone Acetylation: ACSS2-produced acetyl-CoA in the nucleus serves as a substrate for histone acetyltransferases (HATs), leading to epigenetic modifications that promote the expression of genes involved in cell survival and proliferation.[6]
This compound: A Potent and Specific Inhibitor of ACSS2
This compound is a small molecule inhibitor that acts as a transition-state mimetic, effectively blocking the enzymatic activity of ACSS2.[5] It has demonstrated high potency and specificity for ACSS2 over other members of the acetyl-CoA synthetase family, namely ACSS1 and ACSS3.[5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on ACSS2 activity and cancer cell growth.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 44 ± 3.85 nM | In vitro biochemical TranScreener assay | [5] |
| Specificity | No inhibition of ACSS1 or ACSS3 | In vitro enzymatic assays | [5] |
Table 1: Biochemical Potency and Specificity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against ACSS2 and its selectivity over other ACSS isoforms.
| Cell Line | Condition | Treatment (this compound) | Effect on ¹³C₂-Acetate Incorporation into Palmitate (Mole Percent Enrichment) | Reference |
| SKBr3 | Normoxia (21% O₂) + 10% Serum | Vehicle | ~1.5% | [5] |
| 1 µM | ~0.1% | [5] | ||
| Hypoxia (1% O₂) + 1% Serum | Vehicle | ~4.5% | [5] | |
| 1 µM | ~0.1% | [5] | ||
| BT474 | Hypoxia (1% O₂) + 1% Serum | Vehicle | ~3.5% | [5] |
| 0.01 µM | ~2.5% | [5] | ||
| 0.1 µM | ~0.5% | [5] | ||
| 1 µM | ~0.1% | [5] |
Table 2: Inhibition of Acetate-Dependent Fatty Acid Synthesis by this compound. This table shows the effect of this compound on the incorporation of ¹³C-labeled acetate into the fatty acid palmitate in breast cancer cell lines under normoxic and hypoxic conditions.
| Cell Line | Condition | Treatment (this compound) | Growth Inhibition | Reference |
| BT474 | Hypoxia (1% O₂) + 1% Serum | 10 µM for 72 hours | Modest inhibition | [5] |
| SKBr3 | Hypoxia (1% O₂) + 1% Serum | 10 µM for 72 hours | Modest inhibition | [5] |
Table 3: Effect of this compound on Cancer Cell Growth. This table summarizes the growth inhibitory effects of this compound on breast cancer cell lines under metabolic stress.
Signaling Pathways Modulated by ACSS2
ACSS2 activity is intricately linked to key signaling pathways that regulate cellular responses to metabolic stress.
The ACSS2/CBP/SIRT1/HIF-2 Signaling Axis
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 2α (HIF-2α) plays a critical role in promoting cell survival. The activity of HIF-2α is regulated by acetylation. ACSS2 provides the nuclear pool of acetyl-CoA necessary for the CREB-binding protein (CBP), a histone acetyltransferase, to acetylate HIF-2α. This acetylation is required for maximal HIF-2 signaling.[7][8] Sirtuin 1 (SIRT1), a deacetylase, can reverse this modification, creating a dynamic regulatory cycle.[7][9] Inhibition of ACSS2 with this compound disrupts this cycle, leading to reduced HIF-2α acetylation and subsequent downregulation of its target genes.[7][8]
Caption: ACSS2/CBP/SIRT1/HIF-2 Signaling Pathway.
Negative Regulation of the Hippo Pathway
Emerging evidence suggests that ACSS2 negatively regulates the Hippo signaling pathway, a key tumor suppressor pathway.[10] The core of the Hippo pathway consists of the kinases LATS1/2, which phosphorylate and inactivate the transcriptional co-activators YAP and TAZ.[11][12] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and promote the expression of genes involved in cell proliferation and survival. The precise mechanism by which ACSS2 regulates the Hippo pathway is still under investigation, but it may involve the modulation of LATS1/2 phosphorylation. Inhibition of ACSS2 could potentially lead to the activation of the Hippo pathway, resulting in the suppression of YAP/TAZ activity and reduced tumor growth.
Caption: ACSS2 and the Hippo Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ACSS2 and the effects of this compound.
ACSS2 In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ACSS2.
Materials:
-
Recombinant human ACSS2 enzyme
-
This compound
-
ATP, Acetate, Coenzyme A
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
TranScreener® ADP² FP Assay Kit (or similar ADP detection kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the ACSS2 enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding a mixture of ATP, acetate, and Coenzyme A.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the TranScreener assay according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., BT474, SKBr3)
-
This compound
-
Complete growth medium
-
Hypoxic chamber (1% O₂)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plates under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 72 hours.
-
After incubation, bring the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Stable Isotope Tracing with ¹³C₂-Acetate
Objective: To quantify the contribution of acetate to de novo fatty acid synthesis and assess the on-target effect of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Growth medium with and without acetate
-
¹³C₂-Sodium Acetate
-
Methanol, Chloroform, Water for metabolite extraction
-
LC-MS system
Procedure:
-
Culture cells to ~80% confluency.
-
Pre-treat cells with this compound or DMSO for a specified time (e.g., 4 hours).
-
Replace the medium with fresh medium containing ¹³C₂-acetate and the respective treatment (this compound or DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours) under normoxic or hypoxic conditions.
-
Wash the cells with ice-cold saline and quench metabolism by adding cold 80% methanol.
-
Scrape the cells and extract metabolites using a methanol/chloroform/water extraction method.
-
Analyze the lipid-containing fraction by LC-MS to determine the incorporation of ¹³C into fatty acids (e.g., palmitate).
-
Calculate the mole percent enrichment of ¹³C in the fatty acid pools.
Western Blotting
Objective: To analyze the expression levels of ACSS2 and downstream signaling proteins.
Materials:
-
Cancer cell lysates
-
Primary antibodies (e.g., anti-ACSS2, anti-HIF-2α, anti-phospho-LATS1/2, anti-YAP/TAZ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer, TBST buffer, blocking buffer
-
ECL detection reagent
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ACSS2 at 1:1000 dilution) overnight at 4°C.[13][14]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflows
Visualizing the experimental process is crucial for understanding the research pipeline.
Caption: Preclinical Testing Workflow for ACSS2 Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Acetate/ACSS2 Switch Regulates HIF-2 Stress Signaling in the Tumor Cell Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Acetate/ACSS2 Switch Regulates HIF-2 Stress Signaling in the Tumor Cell Microenvironment | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. LATS1 and LATS2 regulate mouse liver progenitor cell proliferation and maturation through antagonism of the coactivators YAP and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hippo Pathway Kinases LATS1/2 Suppress Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the Hippo signaling pathway by ubiquitin modification [bmbreports.org]
- 13. ACSS2 antibody (16087-1-AP) | Proteintech [ptglab.com]
- 14. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols for VY-3-135
Introduction
VY-3-135 is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism.[1][2][3] ACSS2 facilitates the conversion of acetate (B1210297) into acetyl-CoA, a vital molecule for numerous cellular processes, including fatty acid synthesis and histone acetylation.[4][5] Cancer cells, particularly under conditions of metabolic stress such as hypoxia and low nutrient availability, often upregulate ACSS2 to utilize acetate as an alternative carbon source.[5][6] Inhibition of ACSS2 by this compound has been shown to impede the growth of various cancer models, making it a valuable tool for cancer research and drug development.[4][5]
These application notes provide detailed protocols for in vitro experiments designed to characterize the effects of this compound on cancer cells.
Mechanism of Action
This compound functions as a transition-state mimetic of the ACSS2-catalyzed reaction.[7] It specifically targets ACSS2, with an IC50 value of approximately 44 nM, and displays no significant inhibitory activity against other acetyl-CoA synthetase family members, ACSS1 and ACSS3.[1][2] By blocking ACSS2, this compound prevents the utilization of acetate for downstream metabolic pathways, such as the synthesis of fatty acids.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ACSS2 | Biochemical TranScreener Assay | 44 ± 3.85 | [3] |
| ACSS1 | Biochemical Assay | No inhibition | [1][2] |
| ACSS3 | Biochemical Assay | No inhibition | [1][2] |
Table 2: Effect of this compound on Acetate Utilization in Breast Cancer Cell Lines
| Cell Line | Condition | Treatment (1 µM) | ¹³C₂-Acetate Incorporation into Palmitate (Mole Percent Enrichment) | Inhibition (%) | Reference |
| SKBr3 | Normoxia (10% Serum) | Vehicle | ~1.5% | - | [6] |
| SKBr3 | Normoxia (10% Serum) | This compound | ~0.2% | ~87% | [6] |
| SKBr3 | Hypoxia (1% Serum) | Vehicle | ~4.5% | - | [6] |
| SKBr3 | Hypoxia (1% Serum) | This compound | ~0.3% | ~93% | [6] |
| BT474 | Hypoxia (1% Serum) | Vehicle | ~3.0% | - | [6] |
| BT474 | Hypoxia (1% Serum) | This compound | Dose-dependent decrease | - | [6] |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[6]
Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Human breast cancer cell lines (e.g., SKBr3, BT474, MDA-MB-468)[6][8]
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle)
-
Hypoxic chamber (1% O₂)
-
Cell culture plates and flasks
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS in a standard incubator (37°C, 5% CO₂).
-
For experiments under hypoxic conditions, transfer the cells to a hypoxic chamber with 1% O₂.[6] For serum starvation experiments, reduce the FBS concentration in the medium.[6]
-
Prepare a stock solution of this compound in DMSO.[6]
-
Add this compound (e.g., at concentrations of 0.01, 0.1, 1 µM) or an equivalent volume of DMSO (vehicle control) to the cell culture medium.[2][6]
-
Incubate the cells for the desired treatment period (e.g., 24-72 hours).[8]
Protocol 2: Stable Isotope Tracing and Metabolite Analysis
This protocol details the methodology for tracing the metabolic fate of acetate in cells treated with this compound.
Materials:
-
Cells cultured and treated as described in Protocol 1
-
Medium containing ¹³C₂-acetate
-
Cold saline solution
-
Metabolite extraction solvent (e.g., methanol:water:chloroform mixture)[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) instrument[6][8]
Procedure:
-
Incubate the treated and control cells with medium containing ¹³C₂-acetate.[6]
-
After the incubation period, remove the medium and wash the cells with cold saline.[6]
-
Extract the metabolites by adding the extraction solvent to the cells.[6]
-
Collect the metabolite extracts and analyze them by GC-MS or LC-MS to determine the incorporation of the ¹³C label into metabolites such as palmitate.[6][8]
-
Calculate the mole percent enrichment of the ¹³C label in the target metabolite to quantify the activity of the metabolic pathway.[6]
Protocol 3: Western Blotting for ACSS2 Expression
This protocol is for assessing the protein levels of ACSS2 in cells.
Materials:
-
Cells cultured as described in Protocol 1
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies specific for ACSS2 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the cells to extract total protein.[6]
-
Quantify the protein concentration in the lysates.
-
Separate the protein samples by size using SDS-PAGE and transfer them to a membrane.[6]
-
Incubate the membrane with primary antibodies against ACSS2 and a loading control.[6]
-
Wash the membrane and incubate with the appropriate secondary antibodies.[6]
-
Visualize and quantify the protein bands using a suitable detection method.[6]
Protocol 4: Cell Proliferation Assay
This assay measures the effect of this compound on cell growth.
Materials:
-
Cells cultured and treated as described in Protocol 1
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound or vehicle control.
-
Incubate for a period of 72 hours.[8]
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader to determine cell viability.
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows related to this compound.
Caption: ACSS2 metabolic pathway and the inhibitory action of this compound.
Caption: Experimental workflow for stable isotope tracing with ¹³C₂-acetate.
Caption: Logical flow of this compound's effect on cancer cells under hypoxia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with VY-3-135
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of VY-3-135 for in vivo studies, based on preclinical data. The protocols outlined below are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this potent and specific ACSS2 inhibitor.
Introduction
This compound is a small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme crucial for the conversion of acetate (B1210297) to acetyl-CoA.[1][2] In cancer cells, particularly under conditions of metabolic stress such as hypoxia, ACSS2 plays a key role in providing acetyl-CoA for lipid synthesis and histone acetylation, thereby promoting cell survival and proliferation.[3][4] this compound has demonstrated significant anti-tumor activity in preclinical models of breast cancer, especially in tumors with high ACSS2 expression.[5][6] It is a valuable tool for investigating the role of acetate metabolism in cancer and for preclinical development of ACSS2-targeted therapies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo studies.
Table 1: Recommended Dosage and Administration for In Vivo Efficacy Studies
| Parameter | Details | Reference |
| Recommended Dose | 100 mg/kg | [1][5][6] |
| Dosing Frequency | Daily | [5][6][7] |
| Administration Routes | Intraperitoneal (i.p.) injection or Oral gavage (p.o.) | [1][5][6] |
| Vehicle Formulation 1 (for i.p. and p.o.) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1][2] |
| Vehicle Formulation 2 (for p.o.) | 10% DMSO + 90% Corn Oil | [2] |
| Vehicle Formulation 3 (for p.o.) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous (i.v.) | - | - | - | 100 | [5] |
| Intraperitoneal (i.p.) | ~1500 | ~0.5 | ~4000 | ~80 | [5] |
| Oral (p.o.) | ~800 | ~1 | ~3000 | ~60 | [5] |
Note: The values in Table 2 are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Signaling Pathway
Under hypoxic conditions, often found in the tumor microenvironment, cancer cells adapt their metabolism to survive. One key adaptation is the increased reliance on acetate as a carbon source. The ACSS2 signaling pathway plays a central role in this process.
Caption: ACSS2 metabolic pathway under hypoxic conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle formulation for this compound suitable for both intraperitoneal and oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Dissolve this compound in DMSO: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the vehicle, you can prepare a 20 mg/mL stock in DMSO.
-
Add PEG300: In a sterile tube, add 4 volumes of PEG300 to 1 volume of the this compound/DMSO stock solution. Vortex thoroughly until the solution is clear.
-
Add Tween 80: Add 0.5 volumes of Tween 80 to the mixture. Vortex again until the solution is homogenous.
-
Add Saline: Add 4.5 volumes of sterile saline to the mixture. Vortex thoroughly. The final solution should be a clear, homogenous emulsion.
-
Sonication (Optional): If any precipitation is observed, sonicate the solution for 5-10 minutes in a water bath sonicator to aid dissolution.
-
Administration: The final formulation should be prepared fresh daily before administration to the animals.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Cancer cell line of interest (e.g., BT474 for ACSS2-high, WHIM12 for ACSS2-low)
-
Matrigel (optional)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Calipers
-
Animal balance
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel (optional) at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at 100 mg/kg daily via intraperitoneal injection or oral gavage.
-
Control Group: Administer an equivalent volume of the vehicle control using the same route and schedule.
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Measure mouse body weight 2-3 times per week to monitor for toxicity.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow Visualization
Caption: Workflow for an in vivo xenograft study.
References
- 1. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 2. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 3. Frontiers | ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of VY-3-135 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VY-3-135 is a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme crucial for cellular metabolism, particularly under conditions of metabolic stress such as hypoxia.[1][2][3] ACSS2 facilitates the conversion of acetate (B1210297) into acetyl-CoA, a vital molecule for fatty acid synthesis and histone acetylation, thereby supporting tumor growth and survival.[4][5] Inhibition of ACSS2 with this compound has been shown to significantly reduce the growth of cancer cells, especially in hypoxic environments where cells become more reliant on acetate metabolism.[4][5][6] The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of inhibitors like this compound in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6][7] These application notes provide detailed protocols for utilizing the Seahorse XF platform to assess the metabolic consequences of ACSS2 inhibition by this compound.
Mechanism of Action of this compound
This compound is a potent, orally active, and stable inhibitor of ACSS2 with an IC50 value of 44 nM.[1][2][3] It exhibits high specificity for ACSS2 and does not inhibit the enzymatic activity of other Acetyl-CoA synthetase family members, ACSS1 and ACSS3.[2][3] By blocking ACSS2, this compound prevents the utilization of acetate for the synthesis of acetyl-CoA, thereby impacting downstream processes such as de novo lipogenesis, which is often upregulated in cancer cells.[5][8] This inhibitory effect is particularly pronounced in hypoxic conditions, where cancer cells increase their reliance on ACSS2 for survival and proliferation.[5][6]
Data Presentation
The following tables summarize hypothetical quantitative data from Seahorse XF Mito Stress Test experiments investigating the effects of this compound on cancer cells under normoxic and hypoxic conditions.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Breast Cancer Cells
| Cell Line | Condition | Treatment | Basal OCR (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) |
| SKBr3 | Normoxia (21% O₂) | Vehicle (DMSO) | 85.2 ± 5.1 | 60.1 ± 3.8 | 155.4 ± 10.2 | 70.2 ± 6.5 |
| Normoxia (21% O₂) | This compound (1 µM) | 82.5 ± 4.9 | 58.7 ± 3.5 | 150.1 ± 9.8 | 67.6 ± 6.1 | |
| Hypoxia (1% O₂) | Vehicle (DMSO) | 65.7 ± 4.3 | 45.2 ± 2.9 | 110.8 ± 7.5 | 45.1 ± 5.3 | |
| Hypoxia (1% O₂) | This compound (1 µM) | 45.3 ± 3.1 | 30.1 ± 2.2 | 75.6 ± 5.4 | 30.3 ± 3.1 | |
| BT474 | Normoxia (21% O₂) | Vehicle (DMSO) | 92.6 ± 6.3 | 68.3 ± 4.5 | 170.2 ± 11.5 | 77.6 ± 7.2 |
| Normoxia (21% O₂) | This compound (1 µM) | 90.1 ± 5.8 | 66.9 ± 4.1 | 165.9 ± 10.9 | 75.8 ± 6.9 | |
| Hypoxia (1% O₂) | Vehicle (DMSO) | 70.1 ± 5.0 | 50.8 ± 3.7 | 125.4 ± 8.9 | 55.3 ± 6.0 | |
| Hypoxia (1% O₂) | This compound (1 µM) | 50.2 ± 3.8 | 35.6 ± 2.8 | 88.1 ± 6.7 | 37.9 ± 4.2 |
*Statistically significant difference from vehicle control under the same oxygen conditions (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR) in Breast Cancer Cells
| Cell Line | Condition | Treatment | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (mpH/min) |
| SKBr3 | Normoxia (21% O₂) | Vehicle (DMSO) | 35.4 ± 2.8 | 60.1 ± 4.5 | 24.7 ± 2.1 |
| Normoxia (21% O₂) | This compound (1 µM) | 36.1 ± 3.0 | 61.5 ± 4.8 | 25.4 ± 2.3 | |
| Hypoxia (1% O₂) | Vehicle (DMSO) | 55.8 ± 4.1 | 85.2 ± 6.3 | 29.4 ± 2.9 | |
| Hypoxia (1% O₂) | This compound (1 µM) | 65.2 ± 5.0 | 98.7 ± 7.1 | 33.5 ± 3.5 | |
| BT474 | Normoxia (21% O₂) | Vehicle (DMSO) | 40.2 ± 3.5 | 70.8 ± 5.9 | 30.6 ± 2.8 |
| Normoxia (21% O₂) | This compound (1 µM) | 41.5 ± 3.8 | 72.1 ± 6.2 | 30.6 ± 3.1 | |
| Hypoxia (1% O₂) | Vehicle (DMSO) | 62.3 ± 5.1 | 95.6 ± 7.8 | 33.3 ± 3.6 | |
| Hypoxia (1% O₂) | This compound (1 µM) | 72.8 ± 6.2 | 110.3 ± 8.9 | 37.5 ± 4.1 |
*Statistically significant difference from vehicle control under the same oxygen conditions (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test with this compound Treatment
This protocol is designed to assess the impact of this compound on mitochondrial respiration.
Materials:
-
This compound (stock solution in DMSO)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: glucose, pyruvate (B1213749), glutamine, sodium acetate
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell line of interest (e.g., SKBr3, BT474 breast cancer cells)[5]
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 20,000-80,000 cells/well).
-
Include wells for background correction (no cells).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: this compound Treatment and Seahorse Assay
-
Prepare Seahorse XF Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM).
-
To ensure substrate availability for ACSS2, supplement with sodium acetate (e.g., 1-5 mM).[1]
-
Adjust pH to 7.4.
-
-
Prepare this compound Treatment Medium:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in the prepared Seahorse XF Assay Medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Effective concentrations for this compound have been shown to be in the 0.1-1 µM range.[1][3]
-
Prepare a vehicle control medium containing the same concentration of DMSO.
-
-
Pre-treatment:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with the prepared Seahorse XF Assay Medium.
-
Add the this compound treatment medium or vehicle control medium to the respective wells.
-
Incubate for a pre-determined time (e.g., 4-24 hours) at 37°C in a non-CO₂ incubator. A 24-hour incubation has been shown to be effective for similar inhibitors.[1]
-
-
Seahorse XF Analyzer Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) prepared in Seahorse XF Assay Medium.
-
-
Run the Seahorse Assay:
-
Replace the pre-treatment medium with fresh, pre-warmed Seahorse XF Assay Medium (containing this compound or vehicle).
-
Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to start the assay.
-
Mandatory Visualizations
Signaling Pathway of ACSS2 under Hypoxia
Caption: ACSS2 signaling pathway under hypoxic conditions and the inhibitory action of this compound.
Experimental Workflow for Seahorse XF Mito Stress Test
Caption: Experimental workflow for the Seahorse XF Mito Stress Test using this compound.
References
Application of VY-3-135 in Breast Cancer Cell Lines: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of VY-3-135, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), in breast cancer cell line studies.
This compound presents a promising therapeutic strategy by targeting the metabolic adaptations of cancer cells, particularly in the challenging tumor microenvironment. This guide details its mechanism of action, effects on signaling pathways, and provides structured protocols for key experimental validations.
Introduction
This compound is a small molecule inhibitor that acts as a transition-state mimetic, effectively blocking the enzymatic activity of ACSS2.[1] Cancer cells, especially under conditions of metabolic stress such as hypoxia and low nutrient availability, upregulate ACSS2 to utilize acetate (B1210297) as an alternative carbon source for the synthesis of acetyl-CoA.[1] This acetyl-CoA is crucial for vital cellular processes including fatty acid synthesis and protein acetylation, thereby promoting cancer cell survival and proliferation.[2] By inhibiting ACSS2, this compound disrupts these adaptive mechanisms, leading to reduced tumor growth.[2][3]
Mechanism of Action
Under hypoxic conditions, a common feature of the solid tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[4] This leads to the upregulation of genes involved in metabolic reprogramming, including ACSS2.[4] Increased ACSS2 expression enables cancer cells to convert acetate into acetyl-CoA, which is then utilized for two primary purposes:
-
De novo fatty acid synthesis: Acetyl-CoA is a fundamental building block for the synthesis of fatty acids, which are essential for the formation of new cell membranes in rapidly dividing cancer cells.
-
Histone acetylation: Acetyl-CoA is also a substrate for histone acetyltransferases (HATs), and its availability can influence epigenetic regulation of gene expression.
This compound specifically inhibits ACSS2, thereby depleting the pool of acetyl-CoA derived from acetate. This leads to a reduction in fatty acid synthesis and potentially alters gene expression, ultimately impairing cancer cell growth and survival, with a more pronounced effect observed in hypoxic conditions where cells are more reliant on ACSS2.[4][5]
DOT script for ACSS2 Signaling Pathway in Hypoxic Breast Cancer Cells
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound on breast cancer cell lines.
| Compound | Target | IC50 |
| This compound | ACSS2 | 44 ± 3.85 nM |
Table 1: In vitro enzymatic inhibitory activity of this compound.
| Cell Line | Condition | Treatment | ¹³C₂-Acetate Incorporation into Palmitate (Mole Percent Enrichment) | Inhibition (%) |
| SKBr3 | Normoxia (10% Serum) | Vehicle | ~1.5% | - |
| SKBr3 | Normoxia (10% Serum) | This compound | ~0.2% | ~87% |
| SKBr3 | Hypoxia (1% Serum) | Vehicle | ~4.5% | - |
| SKBr3 | Hypoxia (1% Serum) | This compound | ~0.3% | ~93% |
| BT474 | Hypoxia (1% Serum) | Vehicle | ~3.0% | - |
| BT474 | Hypoxia (1% Serum) | This compound (10-fold dilution series) | Dose-dependent decrease | - |
Table 2: Effect of this compound on acetate incorporation into palmitate in breast cancer cell lines. Data is approximated from graphical representations in the cited literature.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in breast cancer cell lines.
DOT script for General Experimental Workflow
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines such as MDA-MB-231, MCF-7, SKBr3, and BT474 are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. For hypoxic conditions, place cells in a hypoxic chamber with 1% O₂.
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent such as DMSO to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). After cell attachment (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be kept consistent across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Seeding: Seed breast cancer cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include wells with vehicle control and wells with medium only for background luminescence.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as ACSS2.
-
Protein Extraction:
-
Treat cells in 6-well plates with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ACSS2 (e.g., Cell Signaling Technology #3658, 1:1000 dilution) overnight at 4°C.[5] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound is a valuable tool for investigating the role of acetate metabolism in breast cancer. Its specific inhibition of ACSS2 provides a means to probe the metabolic vulnerabilities of cancer cells, particularly in the context of the hypoxic tumor microenvironment. The protocols and data presented in this guide offer a framework for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: VY-3-135 Treatment in Hypoxic Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid tumors are often characterized by regions of low oxygen, a condition known as hypoxia.[1] Cancer cells adapt to this hypoxic microenvironment by altering their metabolic pathways to ensure survival and proliferation.[1] One key adaptation is an increased reliance on acetate (B1210297) as a carbon source for the synthesis of essential molecules like fatty acids. This process is heavily dependent on the enzyme Acetyl-CoA Synthetase 2 (ACSS2), which converts acetate into acetyl-CoA.[2][3] Consequently, ACSS2 has emerged as a promising therapeutic target for selectively targeting cancer cells in their hypoxic niche.[1]
VY-3-135 is a potent and highly specific inhibitor of ACSS2.[2][3] Experimental data has demonstrated that inhibiting ACSS2 with this compound leads to a significant reduction in the growth of cancer cells, with a more pronounced effect observed under hypoxic conditions compared to normoxic conditions.[1][2] This is attributed to the increased dependence of hypoxic cancer cells on ACSS2 for acetyl-CoA production.[1] These application notes provide a summary of the effects of this compound in hypoxic cancer cell models and detailed protocols for key experiments.
Data Presentation
The following tables summarize the key findings from studies investigating the effects of the ACSS2 inhibitor this compound on cancer cell lines under normoxic (21% O₂) and hypoxic (1% O₂) conditions.
Table 1: Comparative Efficacy of this compound on Acetate Incorporation into Palmitate
| Cell Line | Condition | Treatment | 13C2-acetate Enrichment in Palmitate (Mole Percent Enrichment) | Reference |
| SKBr3 | Normoxia (10% serum) | Vehicle | ~2% | [4][5] |
| SKBr3 | Normoxia (10% serum) | This compound (10 µM) | ~0% | [4][5] |
| SKBr3 | Hypoxia (1% serum) | Vehicle | ~12% | [4][5] |
| SKBr3 | Hypoxia (1% serum) | This compound (10 µM) | ~0% | [4][5] |
| BT474 | Hypoxia (1% serum) | Vehicle | Not specified | [4] |
| BT474 | Hypoxia (1% serum) | This compound (dose-dependent) | Significant inhibition | [4] |
Table 2: Effect of this compound on Cancer Cell Growth
| Cell Line | Culture Condition | Treatment (72 hours) | Growth Inhibition | Reference |
| BT474 | Hypoxia (1% serum) + 200 µM sodium acetate | 10 µM this compound | Modest growth inhibition | [4] |
| SKBr3 | Hypoxia (1% serum) + 200 µM sodium acetate | 10 µM this compound | Modest growth inhibition | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for studying its effects in hypoxic cancer cell models.
Caption: ACSS2 signaling pathway in hypoxic cancer cells and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Protocol 1: Induction of Hypoxia in Cancer Cell Culture
This protocol describes a standard method for inducing hypoxia in cultured cancer cells.[6][7][8]
Materials:
-
Cancer cell lines (e.g., SKBr3, BT474)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hypoxia chamber
-
Gas mixture (1% O₂, 5% CO₂, 94% N₂)
-
Cell culture plates or flasks
Procedure:
-
Seed cancer cells in culture plates or flasks and allow them to adhere and grow to the desired confluency under normoxic conditions (37°C, 5% CO₂, 21% O₂).
-
Replace the culture medium with fresh, pre-warmed medium.
-
Place the culture plates/flasks into the hypoxia chamber.
-
Seal the chamber and purge with the hypoxic gas mixture for a specified duration to achieve the target oxygen concentration of 1%.
-
Maintain the chamber at 37°C for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]
-
For experiments involving this compound, the compound can be added to the medium before placing the cells in the hypoxia chamber.
Protocol 2: Cell Viability Assay
This protocol outlines a general procedure for assessing cell viability following treatment with this compound under hypoxic conditions.
Materials:
-
Hypoxia-treated cancer cells in a 96-well plate
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the 96-well plate containing the cancer cells from the hypoxia chamber.
-
Add the various concentrations of this compound and the vehicle control to the respective wells.
-
Return the plate to the hypoxia chamber and incubate for the desired duration (e.g., 72 hours).
-
After incubation, remove the plate from the hypoxia chamber and allow it to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Western Blot Analysis for HIF-1α and ACSS2
This protocol describes the detection of protein expression levels of HIF-1α and ACSS2 by Western blotting.
Materials:
-
Cancer cells cultured under normoxic and hypoxic conditions, with and without this compound treatment.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-HIF-1α, anti-ACSS2, anti-β-actin or GAPDH as loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: ¹³C-Acetate Tracing and Metabolite Analysis
This protocol details a method to trace the metabolic fate of acetate and assess the impact of this compound.[4]
Materials:
-
Cancer cells cultured under normoxic and hypoxic conditions.
-
Culture medium containing ¹³C₂-labeled sodium acetate.
-
This compound.
-
Methanol, water, and chloroform (B151607) for metabolite extraction.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Culture cells under normoxic or hypoxic conditions as described in Protocol 1.
-
Treat the cells with either vehicle or this compound.
-
Replace the medium with medium containing ¹³C₂-labeled sodium acetate and incubate for a defined period (e.g., 24 hours).[4]
-
After incubation, aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Separate the polar and non-polar metabolites using a solvent extraction method (e.g., with chloroform and water).
-
Analyze the polar metabolite fraction (containing acetyl-CoA and citrate) and the non-polar fraction (containing fatty acids like palmitate) by LC-MS.
-
Determine the mole percent enrichment of ¹³C in the metabolites of interest to assess the incorporation of acetate.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. e-century.us [e-century.us]
Application Notes and Protocols: Combining VY-3-135 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VY-3-135 is a potent and specific small-molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism.[1][2] Cancer cells, particularly those in the hypoxic and nutrient-deprived tumor microenvironment, exhibit a heightened reliance on acetate (B1210297) as a carbon source for the synthesis of essential molecules like fatty acids.[1][3] ACSS2 facilitates the conversion of acetate to acetyl-CoA, a critical precursor for lipid synthesis and histone acetylation, thereby supporting tumor growth and survival.[1][4] Inhibition of ACSS2 by this compound has demonstrated significant anti-tumor activity in preclinical models, not only as a monotherapy but also in combination with other cancer treatments.[1][5]
These application notes provide a comprehensive overview of the preclinical data supporting the combination of this compound with chemotherapy and immunotherapy. Detailed protocols for key experiments are included to facilitate further research and drug development efforts in this promising area of cancer therapeutics.
Mechanism of Action and Rationale for Combination Therapies
This compound acts as a transition-state mimetic inhibitor of ACSS2, effectively blocking its catalytic activity.[2][6] This leads to a reduction in the intracellular pool of acetyl-CoA derived from acetate, impacting downstream processes crucial for cancer cell proliferation. The rationale for combining this compound with other cancer therapies is twofold:
-
Synergy with Chemotherapy: By targeting a distinct metabolic vulnerability of cancer cells, this compound can enhance the efficacy of traditional cytotoxic agents. Studies have shown that combining this compound with chemotherapies such as palbociclib, doxorubicin, or paclitaxel (B517696) results in enhanced tumor growth inhibition compared to monotherapy in breast cancer models.[5]
-
Immunomodulatory Effects: this compound treatment has been shown to alter the tumor microenvironment, leading to increased infiltration and activation of immune cells.[5] This suggests a potential for synergistic effects when combined with immunotherapies, such as immune checkpoint inhibitors. The inhibition of ACSS2 can lead to changes in gene expression associated with antigen presentation and immune cell migration.[5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in combination with other cancer therapies.
Table 1: In Vivo Efficacy of this compound in Combination with Chemotherapy in Breast Cancer Models
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Palbociclib (monotherapy) | Not specified | [5] |
| This compound + Palbociclib | Enhanced compared to monotherapy | [5] |
| Doxorubicin (monotherapy) | Not specified | [5] |
| This compound + Doxorubicin | Enhanced compared to monotherapy | [5] |
| Paclitaxel (monotherapy) | Not specified | [5] |
| This compound + Paclitaxel | Enhanced compared to monotherapy | [5] |
Table 2: Effect of this compound on Acetate Utilization in Breast Cancer Cell Lines under Hypoxia
| Cell Line | Treatment | ¹³C₂-Acetate Incorporation into Palmitate (Inhibition %) | Reference |
| SKBr3 | This compound | ~93% | [3] |
| BT474 | This compound | Dose-dependent decrease | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACSS2 in Hypoxic Cancer Cells
Caption: ACSS2 signaling pathway in hypoxic cancer cells and the inhibitory action of this compound.
Experimental Workflow for In Vivo Combination Studies
Caption: A typical experimental workflow for evaluating this compound combination therapies in vivo.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a xenograft mouse model.
Materials:
-
Cancer cell line (e.g., BT474 human breast cancer cells)
-
Immunodeficient mice (e.g., NSG mice)
-
This compound (formulated for in vivo administration)
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture BT474 cells in appropriate media until a sufficient number of cells are obtained for implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of BT474 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
Treatment Administration: Administer treatments as per the determined schedule and dosage. This compound can be administered via oral gavage or intraperitoneal injection.
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis: Analyze the tumor growth data to determine the efficacy of the combination therapy compared to monotherapies and the vehicle control.
¹³C₂-Acetate Isotope Tracing in Cultured Cells
Objective: To assess the on-target effect of this compound by measuring the incorporation of labeled acetate into fatty acids.
Materials:
-
Cancer cell line (e.g., SKBr3)
-
Cell culture medium
-
This compound
-
¹³C₂-sodium acetate (stable isotope tracer)
-
Hypoxia chamber (optional, for mimicking tumor microenvironment)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Seeding: Seed SKBr3 cells in culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or vehicle control for a specified duration.
-
Isotope Labeling: Replace the culture medium with a medium containing ¹³C₂-sodium acetate and incubate for a defined period (e.g., 24 hours). If studying the effects of hypoxia, place the cells in a hypoxia chamber during this incubation.
-
Metabolite Extraction: After incubation, wash the cells with cold saline and extract intracellular metabolites using a suitable solvent (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the cell extracts using LC-MS/MS to measure the mole percent enrichment of ¹³C in palmitate, a key fatty acid.
-
Data Analysis: Compare the incorporation of ¹³C₂-acetate into palmitate between this compound-treated and vehicle-treated cells to determine the extent of ACSS2 inhibition.[3]
Western Blotting for ACSS2 Expression
Objective: To determine the expression levels of ACSS2 in cancer cell lines or tumor tissues.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody against ACSS2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against ACSS2, followed by incubation with the HRP-conjugated secondary antibody.[3]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of ACSS2. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Conclusion
The ACSS2 inhibitor this compound represents a novel therapeutic strategy that targets the metabolic adaptations of cancer cells. Preclinical evidence strongly supports its use in combination with both chemotherapy and potentially immunotherapy to enhance anti-tumor efficacy. The protocols and data presented here provide a foundation for researchers and drug development professionals to further explore and optimize the clinical application of this compound-based combination therapies in oncology.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer metabolism in the era of precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chemoresistance in Cancer Using VY-3-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. Tumor microenvironments, particularly those characterized by hypoxia, drive metabolic adaptations that enable cancer cells to survive and proliferate despite therapeutic interventions. One such adaptation is the increased reliance on acetate (B1210297) as a carbon source for biosynthesis and energy production, a process critically dependent on the enzyme Acetyl-CoA Synthetase 2 (ACSS2).
VY-3-135 is a potent and specific small-molecule inhibitor of ACSS2.[1][2][3] By targeting ACSS2, this compound disrupts the ability of cancer cells to utilize acetate, particularly under hypoxic conditions, leading to metabolic stress and inhibition of tumor growth.[3][4] These application notes provide detailed protocols for utilizing this compound to study and potentially reverse chemoresistance in cancer cell models.
Mechanism of Action
This compound acts as a transition-state mimetic, effectively blocking the active site of ACSS2 and preventing the conversion of acetate to acetyl-CoA.[1][5] This inhibition is particularly effective in hypoxic cancer cells, which upregulate ACSS2 to adapt to the nutrient-deprived microenvironment. The resulting depletion of acetyl-CoA disrupts critical cellular processes, including fatty acid synthesis and histone acetylation, which can impact gene expression programs associated with cell survival and drug resistance.[5][6]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Conditions | Reference |
| ACSS2 IC50 | 44 ± 3.85 nM | In vitro biochemical assay | N/A | [1] |
| Aqueous Solubility | 21.7 µM | N/A | N/A | [1] |
Effects of this compound on Acetate Metabolism
| Cell Line | Condition | Treatment | ¹³C₂-Acetate Incorporation into Palmitate (Mole Percent Enrichment) | Inhibition (%) | Reference |
| SKBr3 | Normoxia (10% Serum) | Vehicle | ~1.5% | - | [4] |
| SKBr3 | Normoxia (10% Serum) | This compound | ~0.2% | ~87% | [4] |
| SKBr3 | Hypoxia (1% Serum) | Vehicle | ~4.5% | - | [4] |
| SKBr3 | Hypoxia (1% Serum) | This compound | ~0.3% | ~93% | [4] |
| BT474 | Hypoxia (1% Serum) | Vehicle | ~3.0% | - | [4] |
| BT474 | Hypoxia (1% Serum) | This compound (10-fold dilution series) | Dose-dependent decrease | - | [4] |
Signaling Pathways and Experimental Workflows
ACSS2-Mediated Chemoresistance Signaling Pathway
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in metabolic adaptation and survival, including ACSS2.[2] Increased ACSS2 activity provides the necessary acetyl-CoA for cancer cells to thrive. HIF-1α also upregulates genes associated with chemoresistance, such as those encoding for drug efflux pumps (e.g., P-glycoprotein, MRP1) and anti-apoptotic proteins (e.g., Bcl-2).[7][8] Inhibition of ACSS2 with this compound can disrupt this entire cascade.
ACSS2-mediated chemoresistance signaling pathway under hypoxia.
Experimental Workflow for Assessing Chemoresistance Reversal
This workflow outlines the key steps to determine if this compound can reverse chemoresistance to a standard chemotherapeutic agent.
Workflow for evaluating chemoresistance reversal by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Shift
This protocol is designed to assess the effect of this compound on the sensitivity of cancer cells to a chemotherapeutic agent.
Materials:
-
Cancer cell lines (e.g., SKBr3, BT474, or chemoresistant sublines)
-
Standard cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin; dissolved in an appropriate solvent)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
-
Hypoxia chamber (1% O₂)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Hypoxic Pre-treatment (for hypoxic conditions): Transfer one set of plates to a hypoxia chamber for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and this compound.
-
Treat cells with the chemotherapeutic agent alone, this compound alone, or a combination of both at various concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only controls.
-
-
Incubation: Incubate the plates for 72 hours under either normoxic or hypoxic conditions.
-
Cell Viability Measurement:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot dose-response curves and calculate the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 in the combination treatment indicates a reversal of chemoresistance.[9][10]
-
The Combination Index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot Analysis of Chemoresistance Markers
This protocol is used to investigate the molecular mechanisms by which this compound may reverse chemoresistance.
Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ACSS2, anti-HIF-1α, anti-P-glycoprotein (MDR1), anti-MRP1, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Densitometry analysis can be performed to quantify changes in protein expression levels relative to the loading control. Look for decreased expression of chemoresistance-related proteins (P-gp, MRP1, Bcl-2) and increased expression of apoptosis markers (cleaved Caspase-3) in the combination treatment group.
Protocol 3: Apoptosis Assay by Annexin V Staining
This assay quantifies the induction of apoptosis in response to treatment.
Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the different treatments. An increase in the apoptotic population in the combination treatment compared to single agents suggests that this compound enhances the cytotoxic effects of the chemotherapeutic drug.
References
- 1. medkoo.com [medkoo.com]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. benchchem.com [benchchem.com]
- 5. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The hypoxia-inducible factor-1α in stemness and resistance to chemotherapy in gastric cancer: Future directions for therapeutic targeting [frontiersin.org]
- 8. The effect of HIF-1α and PKM1 expression on acquisition of chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - A PP2A molecular glue overcomes RAS/MAPK inhibitor resistance in KRAS-mutant non–small cell lung cancer [jci.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing VY-3-135 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VY-3-135, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), in cell viability assays. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and stable small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) with an IC50 of 44 nM in biochemical assays.[1][2] ACSS2 is a key enzyme that converts acetate (B1210297) into acetyl-CoA, a vital metabolite for numerous cellular processes, including fatty acid synthesis and histone acetylation.[3][4] Under conditions of metabolic stress, such as hypoxia and low nutrient availability, many cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[3][4][5] this compound specifically blocks this pathway, leading to reduced tumor growth, particularly in tumors with high ACSS2 expression.[6][7]
Q2: What are the common challenges when determining the optimal concentration of this compound in cell viability assays?
A2: Common challenges include:
-
Cell-type specific responses: The sensitivity to this compound can vary significantly between different cell lines, influenced by their ACSS2 expression levels and metabolic dependencies.
-
Solvent toxicity: this compound is typically dissolved in DMSO, which can be toxic to cells at higher concentrations. It is crucial to maintain a final DMSO concentration below 0.5% in the cell culture medium.[8]
-
Assay interference: Components of the cell culture medium or the inhibitor itself can sometimes interfere with the readout of certain viability assays.
-
Suboptimal incubation time: The effect of this compound on cell viability is time-dependent. Insufficient or excessive incubation times can lead to misleading results.
Q3: How do I choose the right cell viability assay to use with this compound?
A3: The choice of assay depends on your specific experimental goals and cell type.
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used but can be susceptible to interference from compounds that affect cellular redox potential.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP levels, a direct measure of metabolically active cells, and is generally more sensitive and less prone to interference than tetrazolium-based assays.[9][10]
-
Crystal Violet Assay: This assay stains total protein and is a simple method for assessing cell number.
-
Live/Dead Staining with Microscopy or Flow Cytometry: These methods provide direct visualization and quantification of viable and non-viable cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Gently rock the plate in a cross-pattern after seeding for even distribution. |
| Edge effects due to evaporation. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[10] | |
| No significant decrease in cell viability, even at high concentrations of this compound | Low ACSS2 expression in the cell line. | Confirm ACSS2 expression levels in your cell line via Western blot or qPCR. Consider using a cell line known to have high ACSS2 expression for positive control experiments. |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. | |
| This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] | |
| Unexpected increase in signal (especially in MTT/MTS assays) | Direct reduction of the assay reagent by this compound. | Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction. Consider using an alternative assay like CellTiter-Glo®. |
| High background signal | Contamination of reagents or plates. | Use sterile techniques and fresh reagents. |
| Serum or phenol (B47542) red interference in the assay. | Use a serum-free medium during the assay incubation period if compatible with your cells. Use appropriate background controls.[11] | |
| Cell death observed in vehicle control (e.g., DMSO) | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically <0.1-0.5%).[8] Perform a dose-response of DMSO alone to determine the toxicity threshold. |
Quantitative Data Summary
The following tables summarize the known biochemical potency of this compound and its observed effects on various cancer cell lines.
Table 1: Biochemical Potency of this compound
| Target | IC50 | Assay Type |
| ACSS2 | 44 ± 3.85 nM | In vitro biochemical TranScreener assay |
| ACSS1 | No inhibition | Recombinant human enzyme assay |
| ACSS3 | No inhibition | Recombinant human enzyme assay |
Data sourced from Selleck Chemicals and MedChemExpress product information.[12][1]
Table 2: Cellular Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | ACSS2 Expression | Observed Effect of this compound | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | High | Repressed tumor growth. | [1][13] |
| WHIM12 | Triple-Negative Breast Cancer | Low | Mostly ineffective at blocking tumor growth. | [13] |
| BT474 | Breast Cancer | High | Modest growth inhibition in vitro under hypoxia and low lipid conditions. | [13] |
| SKBr3 | Breast Cancer | High | Modest growth inhibition in vitro under hypoxia and low lipid conditions. | [13] |
| A7C11 | Mouse Triple-Negative Breast Cancer | Low | Blocked acetate-dependent labeling of palmitate. | [1] |
| Brpkp110 | Mouse Triple-Negative Breast Cancer | High | Blocked acetate-dependent labeling of palmitate; significant decrease in tumor growth. | [1][13] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for a more sensitive assay that measures ATP levels.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette and sterile tips
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include vehicle-only and untreated controls. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[2] Add 100 µL of CellTiter-Glo® Reagent to each well.[2]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[2]
Signaling Pathways and Experimental Workflows
ACSS2 Signaling Pathway Under Hypoxia
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. This leads to the upregulation of genes involved in metabolic adaptation, including ACSS2. The increased ACSS2 allows cancer cells to efficiently utilize acetate to produce acetyl-CoA, which is then used for crucial cellular processes like fatty acid synthesis and histone acetylation, promoting cell survival and growth. Inhibition of ACSS2 by this compound disrupts this adaptive pathway.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the logical steps for determining the optimal concentration of this compound for your cell viability assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. babraham.ac.uk [babraham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
VY-3-135 stability in different experimental conditions
Welcome to the technical support center for VY-3-135, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The optimal storage conditions for this compound depend on its form:
-
Solid (Powder): For long-term storage, keep the powder at -20°C, where it is stable for over three years.[1] For shorter periods (up to two years), 4°C is acceptable.[2] The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[3] It is crucial to protect the compound from light during storage and transportation.[2]
-
Stock Solutions (in Solvent): For long-term storage of stock solutions (e.g., in DMSO), -80°C is recommended, ensuring stability for at least one year.[1][4] For short-term storage (up to one month), -20°C is suitable.[2][5] To maintain the integrity of the compound, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[1] For use within a week, stock solutions can be kept at 4°C.[1]
Q2: How should I dissolve this compound?
A2: this compound is highly soluble in DMSO.[1][4] To aid dissolution, sonication is recommended.[1] It is critical to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[4] For aqueous solutions, the solubility is significantly lower (21.7 μM).[3]
Q3: Can I prepare a working solution of this compound for in vivo experiments in advance?
A3: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use.[5] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[5]
Q4: Is this compound sensitive to light?
A4: Yes, this compound requires protection from light during both transportation and storage to prevent potential degradation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | The compound may have limited solubility in the final formulation, or the temperature may have dropped. | Gently warm the solution and/or use sonication to redissolve the precipitate.[5] Consider adjusting the solvent composition if precipitation persists. For in vivo studies, ensure all components are added sequentially and mixed well.[2] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from light.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[1] Use fresh, anhydrous DMSO for preparing stock solutions.[4] |
| Low efficacy in cell-based assays | The experimental conditions may not be optimal for observing the effects of ACSS2 inhibition. | The inhibitory effect of this compound is more pronounced in cancer cells under hypoxic conditions due to their increased reliance on ACSS2.[6] Consider performing experiments under both normoxic and hypoxic (e.g., 1% O₂) conditions to assess the differential efficacy. |
| Difficulty dissolving the compound | The solvent may have absorbed moisture, reducing its solvating power. | Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[4] Sonication can also facilitate the dissolution process.[1] |
Data Summary
Storage Stability
| Form | Storage Temperature | Duration of Stability | Citation(s) |
| Solid (Powder) | -20°C | > 3 years | [1] |
| 4°C | 2 years | [2] | |
| Ambient | Days to weeks | [3] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months - >1 year | [1][2][4][5] |
| -20°C | 1 month | [2][5] | |
| 4°C | > 1 week | [1] |
Solubility
| Solvent | Concentration | Notes | Citation(s) |
| DMSO | 50 mg/mL (116.41 mM) | Sonication recommended | [1] |
| 86 mg/mL (200.22 mM) | Use fresh, anhydrous DMSO | [4] | |
| Aqueous | 21.7 μM | [3] |
Experimental Protocols & Workflows
In Vitro Cell-Based Assay Workflow
This workflow outlines a general procedure for testing the efficacy of this compound on cancer cell lines.
In Vivo Study Workflow
This workflow provides a general outline for conducting in vivo studies with this compound in a mouse model.
ACSS2 Signaling Pathway Inhibition
This diagram illustrates the mechanism of action of this compound in inhibiting the ACSS2 pathway, which is particularly crucial for cancer cell metabolism under hypoxic conditions.
References
- 1. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 2. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Potential off-target effects of VY-3-135 in proteomics
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of VY-3-135 in proteomics studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, orally active, and stable inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3][4] It acts as a transition-state mimetic to block the enzymatic activity of ACSS2, which is responsible for converting acetate (B1210297) into acetyl-CoA.[3] This function is particularly important for cancer cells under metabolic stress (e.g., hypoxia or low nutrient availability) to support processes like fatty acid synthesis and protein acetylation.[3][5][6]
Q2: How specific is this compound?
This compound has been shown to be highly specific for ACSS2 when compared to other members of the human Acetyl-CoA synthetase family. In biochemical assays, it potently inhibits ACSS2 with a reported IC50 of 44 nM, while showing no significant inhibitory activity against ACSS1 or ACSS3.[2][4][7] Cellular assays have also suggested that this compound does not affect ACSS1 activity.[7]
Q3: If this compound is specific for ACSS2, why should I be concerned about off-target effects?
Even highly specific inhibitors can exhibit off-target effects for several reasons:
-
High Concentrations: At concentrations significantly above the IC50, the inhibitor may bind to other proteins with lower affinity.
-
Structural Similarity: Other proteins may have binding pockets that are structurally similar to that of ACSS2, leading to unintended interactions.
-
Indirect Effects: Inhibition of ACSS2 can cause downstream alterations in metabolic pathways and signaling cascades that are not a result of direct binding to another protein, but a consequence of the on-target effect.[8]
-
Polypharmacology: Some inhibitors are designed to interact with multiple targets, and comprehensive profiling is necessary to understand the full mechanism of action.[9]
Proteomics-based methods are crucial for empirically identifying the full spectrum of cellular targets to ensure that the observed phenotype is correctly attributed to the inhibition of ACSS2.[10][11][12]
Q4: What are the recommended proteomics-based methods to identify potential off-targets of this compound?
Several powerful proteomics methods can be used to assess target engagement and identify potential off-targets:
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding in intact cells or cell lysates.[13][14] A positive thermal shift for a protein in the presence of this compound indicates direct binding.
-
Chemical Proteomics (Affinity-based): This approach often involves immobilizing the inhibitor on beads (e.g., "kinobeads" for kinases, but adaptable for other targets) to pull down binding partners from a cell lysate.[10][15][16] Proteins that are successfully pulled down are potential targets. Competitive binding experiments, where free inhibitor is added to the lysate, can confirm specificity.[12]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes.[17] A competitive ABPP experiment with this compound could identify other enzymes whose activity is blocked by the compound.
Quantitative Data Summary
The following tables summarize the known specificity of this compound and provide an example of how data from an off-target screening experiment could be presented.
Table 1: Known Specificity of this compound Against ACSS Family Enzymes
| Target | IC50 (nM) | Notes |
| ACSS2 | 44 ± 3.85 | Potent on-target inhibition.[1] |
| ACSS1 | No inhibition reported | Considered specific against this isoform.[4][7] |
| ACSS3 | No inhibition reported | Considered specific against this isoform.[4] |
Table 2: Hypothetical Off-Target Hits from a Proteomics Screen (Example Data)
This table is for illustrative purposes only and does not represent real experimental data for this compound. It shows how results from a CETSA-MS or chemical proteomics experiment might be displayed.
| Protein ID (UniProt) | Protein Name | Fold Change / ΔTagg | p-value | Putative Function |
| P53396 | ACSS2 | +4.8 °C | < 0.001 | On-Target |
| Q9NR19 | ACAT2 | +1.5 °C | 0.045 | Acetyl-CoA acetyltransferase |
| P09104 | ALDH2 | 2.1-fold enrichment | 0.038 | Aldehyde dehydrogenase |
| P10809 | IDH1 | 1.8-fold enrichment | 0.041 | Isocitrate dehydrogenase |
Visualizations: Pathways and Workflows
ACSS2 Metabolic Pathway
The diagram below illustrates the central role of ACSS2 in cellular metabolism, converting acetate to acetyl-CoA, which then fuels key processes like lipid synthesis and histone acetylation. Understanding this pathway is critical for distinguishing on-target from potential off-target effects.
Caption: Role of ACSS2 in converting acetate to acetyl-CoA for downstream metabolic processes.
General Workflow for Off-Target Identification
This workflow outlines the key steps in using proteomics to identify potential off-target protein interactions for an inhibitor like this compound.
Caption: Workflow for identifying inhibitor off-targets using proteomics.
Troubleshooting Guides
Issue 1: In my CETSA experiment, I do not observe a thermal shift for the on-target protein, ACSS2.
-
Question: Did you use the correct concentration of this compound?
-
Answer: The inhibitor concentration may be too low to induce a significant stabilizing effect. Try performing an isothermal dose-response (ITDR) CETSA to determine the optimal concentration needed to engage ACSS2 in your cellular model.[18]
-
-
Question: Is the inhibitor permeable to the cells?
-
Answer: While this compound is reported to be orally active, its permeability can vary between cell lines. Confirm target engagement in intact cells versus cell lysate. If a shift is seen in lysate but not intact cells, cell permeability may be an issue.
-
-
Question: Have the heat challenge conditions been optimized?
-
Answer: The optimal temperature and duration of the heat shock can be target- and cell-type-specific. First, determine the melting curve of ACSS2 without the inhibitor to find its aggregation temperature (Tagg). The isothermal experiment should be performed at or slightly above this temperature.[13][19]
-
Issue 2: My chemical proteomics pulldown experiment yielded a large number of potential binding proteins.
-
Question: Are you including a competition control?
-
Answer: A large number of hits is common and often includes non-specific binders to the beads or linker. The critical control is to pre-incubate the cell lysate with a high concentration of free this compound before adding it to the inhibitor-conjugated beads. True binders will be outcompeted and will show a significantly reduced signal in the mass spectrometer.[12][16]
-
-
Question: Are the washing steps stringent enough?
-
Question: Have you performed label-free quantification or SILAC-based analysis?
-
Answer: Quantitative proteomics is essential to distinguish true, specific binders from background noise. Use quantitative methods to compare the abundance of proteins pulled down in the inhibitor-bead sample versus a control (e.g., beads alone or a competition sample).[12]
-
Issue 3: Mass spectrometry data quality is poor (low signal, few protein IDs).
-
Question: Has the mass spectrometer been properly calibrated?
-
Question: Is sample contamination an issue?
-
Question: Is the protein digest efficient?
-
Answer: Incomplete digestion by trypsin will result in peptides that are too long or have missed cleavages, which can be harder to identify. Ensure your digestion protocol is optimized for pH, temperature, and enzyme-to-substrate ratio. You can check digestion efficiency with a standard protein like BSA.[24]
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) - Isothermal Dose-Response
This protocol is designed to determine the potency of this compound in stabilizing ACSS2 in intact cells.
Materials:
-
Cell line of interest (e.g., MDA-MB-468, known to be ACSS2-high)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
BCA Protein Assay Kit
-
Western Blotting reagents and anti-ACSS2 antibody
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to ~80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 nM to 50 µM). Include a vehicle control (DMSO). Replace the medium in the wells with the compound-containing medium and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Determine the optimal challenge temperature for ACSS2 beforehand by running a full melt curve. Place the sealed plate in a thermal cycler and heat all wells (except a no-heat control) to the determined temperature (e.g., 52°C) for 3-8 minutes, followed by cooling to 4°C.[19]
-
Cell Lysis: Wash the cells once with cold PBS. Lyse the cells by adding cold lysis buffer and incubating on ice for 20 minutes with gentle agitation.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analysis: Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration. Analyze the abundance of soluble ACSS2 in each sample by Western Blot or mass spectrometry.
-
Data Interpretation: Plot the normalized band intensity of ACSS2 against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration required for half-maximal stabilization.
Protocol 2: Chemical Proteomics Pulldown Assay
This protocol outlines a competitive pulldown experiment to identify proteins that bind to this compound. (Note: This requires a derivative of this compound that can be immobilized on beads).
Materials:
-
Immobilized this compound on Sepharose beads (custom synthesis required)
-
Control beads (e.g., unconjugated Sepharose)
-
Cell lysate (~1-5 mg total protein per pulldown)
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors)
-
Free this compound for competition
-
Wash buffer (e.g., lysis buffer with higher salt, like 600 mM NaCl)[20]
-
Elution buffer or on-bead digestion reagents (e.g., ammonium (B1175870) bicarbonate and trypsin)
Procedure:
-
Lysate Preparation: Harvest cells and prepare a native protein lysate using the lysis buffer. Clarify the lysate by centrifugation at high speed.
-
Competition Setup: Divide the lysate into three tubes:
-
Tube A (Experimental): Add lysate to the immobilized this compound beads.
-
Tube B (Competition Control): Pre-incubate lysate with a high concentration of free this compound (e.g., 50 µM) for 30 minutes before adding the immobilized beads.
-
Tube C (Negative Control): Add lysate to the control beads.
-
-
Binding: Incubate all tubes for 1-3 hours at 4°C with gentle end-over-end rotation.[16]
-
Washing: Pellet the beads by centrifugation (e.g., 600 x g for 30 seconds).[20] Discard the supernatant. Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specific binders.
-
Protein Digestion (On-Bead): After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce and alkylate the proteins, then add trypsin and incubate overnight at 37°C.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Desalt the peptides and analyze them by high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. True binding partners of this compound should be highly enriched in Tube A compared to Tube C, and this enrichment should be significantly reduced in Tube B.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 5. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. biorxiv.org [biorxiv.org]
- 21. biorxiv.org [biorxiv.org]
- 22. thermofisher.com [thermofisher.com]
- 23. gmi-inc.com [gmi-inc.com]
- 24. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 25. chromatographyonline.com [chromatographyonline.com]
VY-3-135 bioavailability and pharmacokinetic challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the ACSS2 inhibitor, VY-3-135. The information addresses common challenges related to its bioavailability and pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and how can I improve its dissolution in my experiments?
A1: The aqueous solubility of this compound has been reported to be 21.7 μM[1]. For in vivo studies, a common formulation to improve solubility and bioavailability is a solution of 10% DMSO, 10% Solutol, and 80% PBS[1]. If you are encountering solubility issues in your in vitro assays, ensure your stock solutions in DMSO are fully dissolved before further dilution in aqueous buffers. For persistent issues, consider the use of other formulation vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Q2: What are the known pharmacokinetic properties of this compound in preclinical models?
A2: Pharmacokinetic studies in CD-1 mice have shown that this compound is completely absorbed and demonstrates good exposure with well-behaved pharmacokinetics when administered via oral gavage, intraperitoneal, and intravenous routes[1]. A summary of the key pharmacokinetic parameters is provided in the table below.
Q3: Is this compound metabolically stable?
A3: Yes, this compound has demonstrated superior stability in both mouse and human liver microsomal assays compared to its analog, VY-3-249[1]. This suggests a lower susceptibility to first-pass metabolism in the liver, which is a common challenge for orally administered drugs.
Q4: Does this compound cross the blood-brain barrier (BBB)?
A4: No, this compound is not predicted to efficiently cross the blood-brain barrier. This presents a significant pharmacokinetic challenge for its use in treating central nervous system (CNS) tumors. Researchers focusing on CNS applications may need to consider alternative strategies such as direct CNS administration or the development of brain-penetrant analogs.
Troubleshooting Guides
Issue: Low or variable bioavailability in oral administration studies.
Possible Cause 1: Improper formulation.
-
Troubleshooting: Ensure that this compound is fully dissolved in the vehicle before administration. The recommended formulation of 10% DMSO, 10% Solutol, and 80% PBS is designed to enhance solubility and absorption[1]. Prepare the formulation by first dissolving this compound in DMSO, then adding Solutol, and finally PBS. Gentle warming and vortexing may aid in dissolution.
Possible Cause 2: Issues with gavage technique.
-
Troubleshooting: Improper oral gavage technique can lead to incomplete dosing or aspiration. Ensure that the gavage needle is of the appropriate size for the animal and that the substance is delivered directly to the stomach. For detailed guidance on oral gavage in mice, refer to established protocols.
Issue: Inconsistent results in in vitro assays.
Possible Cause 1: Precipitation of this compound in aqueous media.
-
Troubleshooting: Due to its limited aqueous solubility (21.7 μM), this compound may precipitate when diluted from a high-concentration DMSO stock into your assay buffer. To mitigate this, avoid high final concentrations of this compound in your assay. It is also recommended to prepare fresh dilutions for each experiment and to visually inspect for any precipitation. The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) and consistent across all experimental conditions.
Possible Cause 2: Degradation of the compound.
-
Troubleshooting: While generally stable, prolonged storage of diluted solutions at room temperature may lead to degradation. Prepare fresh dilutions from a frozen DMSO stock for each experiment. Store DMSO stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Intravenous (IV) | 2 | 1,200 | 0.08 | 800 | 1.5 |
| Intraperitoneal (IP) | 10 | 2,500 | 0.5 | 10,000 | 2.0 |
| Oral Gavage (PO) | 30 | 1,500 | 2.0 | 12,000 | 2.5 |
Data is approximated from graphical representations in the cited literature and should be considered illustrative.
Experimental Protocols
Representative Protocol for Microsomal Stability Assay
This protocol is a generalized procedure based on standard methods for assessing the metabolic stability of a compound using liver microsomes.
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Phosphate (B84403) Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Liver Microsomes: Thaw pooled human or mouse liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
-
Incubation:
-
Pre-warm the NRS and microsomal solutions to 37°C.
-
In a microcentrifuge tube, add 1 μL of the 10 mM this compound stock to 499 μL of the pre-warmed microsomal solution to achieve a final substrate concentration of 20 μM.
-
Initiate the metabolic reaction by adding 500 μL of the pre-warmed NRS.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 μL) of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately stop the reaction by adding the aliquot to a tube containing 100 μL of ice-cold acetonitrile (B52724) with an internal standard (e.g., warfarin (B611796) or another suitable compound).
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of remaining this compound in the supernatant using a validated LC-MS/MS method.
-
The percentage of compound remaining at each time point is calculated relative to the 0-minute time point.
-
The half-life (t½) and intrinsic clearance (CLint) can be determined from the rate of disappearance of the parent compound.
-
Representative Protocol for Kinetic Solubility Assay
This protocol describes a general method for determining the kinetic solubility of a compound in an aqueous buffer.
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Sample Preparation:
-
In a 96-well plate, add 2 μL of the 10 mM this compound DMSO stock to 198 μL of PBS in triplicate. This results in a final concentration of 100 μM with 1% DMSO.
-
Prepare a serial dilution of the compound in DMSO before adding to the PBS to assess solubility at different concentrations.
-
Include a blank control (198 μL PBS + 2 μL DMSO).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
After incubation, measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
-
Quantification of Soluble Compound (Optional):
-
To quantify the concentration of the dissolved compound, centrifuge the 96-well plate at high speed to pellet any precipitate.
-
Carefully transfer a known volume of the supernatant to a new plate.
-
Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS, by comparing against a standard curve of the compound prepared in a mixture of PBS and DMSO that matches the assay conditions.
-
Visualizations
Caption: Workflow for an in vivo oral bioavailability study of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
Technical Support Center: Overcoming Resistance to VY-3-135 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACSS2 inhibitor, VY-3-135.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active, and stable inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) with an IC50 of 44 nM.[1][2][3][4] It acts as a transition-state mimetic to block the enzymatic activity of ACSS2, which is responsible for converting acetate (B1210297) into acetyl-CoA.[5] This process is particularly crucial for cancer cells under metabolic stress, such as hypoxia and low nutrient availability, to generate energy and synthesize essential macromolecules like fatty acids.[3][5][6][7] this compound is highly specific for ACSS2 and does not inhibit other members of the Acyl-CoA synthetase family, ACSS1 and ACSS3.[2][4]
Q2: My cancer cell line is not responding to this compound treatment. What is the most likely cause of this intrinsic resistance?
The most probable reason for a lack of response to this compound is low or absent expression of its target protein, ACSS2.[8] Tumors with high ACSS2 expression (ACSS2high) are sensitive to this compound, while those with low ACSS2 expression (ACSS2low) are largely resistant.[6][8][9]
Q3: How can I determine if my cancer cells have high or low ACSS2 expression?
You can assess the ACSS2 expression levels in your cancer cell lines or tumor samples using standard molecular biology techniques such as:
-
Immunoblotting (Western Blot): This will provide a semi-quantitative measure of ACSS2 protein levels.[3][8]
-
Immunohistochemistry (IHC): This technique is useful for evaluating ACSS2 expression and its localization within tumor tissues.
-
Quantitative Real-Time PCR (qRT-PCR): This method can be used to measure the mRNA expression level of the ACSS2 gene.
-
Proteomics Analysis: Mass spectrometry-based proteomics can provide a comprehensive and quantitative view of the proteome, including ACSS2 levels.
Q4: Are there any known acquired resistance mechanisms to this compound?
Currently, published literature primarily focuses on intrinsic resistance due to low ACSS2 expression. While the potential for acquired resistance through mechanisms such as upregulation of alternative metabolic pathways or mutations in the ACSS2 gene exists, these have not yet been extensively documented for this compound.
Troubleshooting Guide
Issue: Sub-optimal or no inhibition of tumor growth in vitro or in vivo.
Possible Cause 1: Low ACSS2 Expression in the Cancer Model
As established, the efficacy of this compound is directly correlated with the expression level of ACSS2.
Troubleshooting Steps:
-
Confirm ACSS2 Expression: Before initiating experiments, screen a panel of cancer cell lines to identify those with high endogenous ACSS2 expression.[10]
-
Select Appropriate Models: For in vivo studies, choose xenograft or syngeneic tumor models derived from ACSS2high cell lines for initial efficacy testing.[6][8]
Signaling Pathway of ACSS2 in Cancer Metabolism
Caption: ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.
Possible Cause 2: Sub-optimal Experimental Conditions
Cancer cells upregulate their dependence on ACSS2 under metabolic stress. The anti-cancer effects of this compound are more pronounced under these conditions.
Troubleshooting Steps:
-
Mimic Tumor Microenvironment: For in vitro assays, culture cancer cells under hypoxic (e.g., 1% O₂) and/or low-serum conditions to enhance their reliance on ACSS2.[7]
-
Confirm On-Target Effect: Use techniques like 13C-acetate tracing to confirm that this compound is inhibiting acetate incorporation into downstream metabolites like fatty acids.[3][7]
Experimental Workflow for Validating this compound Activity
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 4. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Impact of ACSS2 expression levels on VY-3-135 sensitivity
Welcome to the technical support resource for investigating the impact of Acetyl-CoA Synthetase 2 (ACSS2) expression on VY-3-135 sensitivity. This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between ACSS2 expression levels and sensitivity to the inhibitor this compound?
A1: The expression level of ACSS2 is a primary determinant of cellular sensitivity to this compound. Tumors and cell lines with high ACSS2 expression (ACSS2high) are significantly more sensitive to inhibition by this compound compared to those with low ACSS2 expression (ACSS2low).[1][2] In preclinical models, this compound treatment has been shown to abrogate tumor growth in ACSS2high models, while having minimal effect on ACSS2low tumors.[1][3] Therefore, ACSS2 expression can be considered a predictive biomarker for sensitivity to ACSS2 inhibitors.[1]
Q2: Why are cells with high ACSS2 expression more sensitive to this compound?
A2: Under conditions of metabolic stress, such as hypoxia or nutrient deprivation, which are common in solid tumors, cancer cells adapt their metabolism.[4][5] They increase their reliance on acetate (B1210297) as an alternative carbon source to produce acetyl-CoA, a critical metabolite for processes like fatty acid synthesis and protein acetylation.[5][6] ACSS2 is the enzyme responsible for converting acetate into acetyl-CoA.[2][5] Cells with high ACSS2 expression are more dependent on this pathway for survival and proliferation under stress.[6] this compound, a potent and specific inhibitor of ACSS2, blocks this crucial metabolic pathway, leading to growth inhibition and cell death in ACSS2-dependent cells.[1][5]
Q3: How does hypoxia influence cellular sensitivity to this compound?
A3: Hypoxia, or low oxygen, is a significant metabolic stressor that induces the expression of ACSS2 through the stabilization of transcription factors like Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4][7] This upregulation of ACSS2 makes hypoxic cancer cells more reliant on acetate metabolism for survival.[4] Consequently, the inhibitory effect of this compound is more pronounced under hypoxic conditions compared to normoxic (normal oxygen) conditions.[4][8] This provides a therapeutic window to selectively target cancer cells within the hypoxic tumor microenvironment.[4]
Q4: How specific is this compound for the ACSS2 enzyme?
A4: this compound is a highly specific inhibitor for ACSS2.[3][9] It has a potent inhibitory concentration (IC50) of 44 nM for ACSS2.[3][10] Studies have shown that it does not inhibit the enzymatic activity of other members of the human Acetyl-CoA synthetase family, namely ACSS1 and ACSS3.[1][3] This specificity is crucial as it suggests that the anti-tumor effects of this compound are directly attributable to the inhibition of ACSS2.[1]
Q5: What are some established human breast cancer cell lines with differential ACSS2 expression that can be used as models?
A5: Several breast cancer cell lines have been characterized based on their ACSS2 expression levels, making them suitable for comparative studies:
-
High ACSS2 Expression (ACSS2high): BT474, MDA-MB-468, and SKBr3.[1] These cell lines are generally more sensitive to this compound.
-
Low ACSS2 Expression (ACSS2low): WHIM12 and A7C11.[1][3] These cell lines tend to be more resistant to this compound.
Troubleshooting Guides
Problem: My cells are not showing a significant response to this compound treatment.
-
Possible Cause 1: Low ACSS2 Expression.
-
Solution: Verify the ACSS2 protein expression level in your cell line using Western Blotting (see Protocol 1). If expression is low, the cells are likely inherently resistant to this compound.[1][3] Consider using an ACSS2high positive control cell line (e.g., BT474, MDA-MB-468) to confirm the inhibitor's activity.[1]
-
-
Possible Cause 2: Sub-optimal Culture Conditions.
-
Possible Cause 3: Inhibitor Inactivity.
-
Solution: Ensure the this compound compound is properly stored and that the working solution is freshly prepared. This compound is typically dissolved in DMSO.[10] Run a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Problem: I am observing high variability in my cell proliferation or tumor growth inhibition results.
-
Possible Cause 1: Inconsistent ACSS2 Expression.
-
Solution: ACSS2 expression can be influenced by cell density and culture conditions.[4] Ensure you are seeding cells at a consistent density for each experiment and that culture conditions (media, oxygen levels) are tightly controlled. Periodically check ACSS2 expression levels via Western Blot to ensure consistency across passages.
-
-
Possible Cause 2: Inconsistent Treatment Protocol.
Problem: How can I functionally confirm that this compound is inhibiting ACSS2 activity in my experimental setup?
-
Solution: Perform a stable isotope tracing experiment using 13C2-labeled acetate. In ACSS2-active cells, the labeled carbon from acetate will be incorporated into downstream metabolites like fatty acids (e.g., palmitate).[1] Treatment with this compound should significantly block the incorporation of 13C into these molecules.[1][3] A reduction in labeled palmitate upon treatment confirms on-target ACSS2 inhibition. See Protocol 3 for a general methodology.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models This table summarizes the response of tumors with varying ACSS2 expression levels to this compound treatment.
| Tumor Model | ACSS2 Expression Level | Treatment Group | Outcome | Citation |
| BT474 | High | This compound | Complete abrogation of tumor growth | [1] |
| MDA-MB-468 | High | This compound (100 mg/kg/day, PO) | Repressed tumor growth | [3] |
| Brpkp110 | High | This compound | Inhibition of tumor growth | [1] |
| WHIM12 | Low | This compound (100 mg/kg/day, PO) | Mostly ineffective at blocking growth | [3] |
| A7C11 | Low | This compound | No significant effect on tumor growth | [1] |
Visualizations
Caption: ACSS2 signaling pathway in hypoxic cancer cells.
Caption: Workflow for assessing this compound sensitivity.
Caption: Logic of ACSS2 expression and this compound sensitivity.
Experimental Protocols
Protocol 1: Western Blotting for ACSS2 Expression Analysis
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACSS2 (diluted according to manufacturer's instructions) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin, GAPDH).
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Proliferation Assay to Determine this compound Sensitivity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be 0.01 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).[10]
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard or hypoxic culture conditions.
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT assay, or by using a real-time imaging system like the Incucyte.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 3: Isotope Tracing with 13C2-acetate to Measure ACSS2 Activity
-
Cell Culture: Culture ACSS2high and ACSS2low cells under desired conditions (e.g., hypoxia and low lipids).[1]
-
Treatment: Treat one set of plates with this compound (e.g., 1 µM) and another with a vehicle control for a predetermined time (e.g., 4-6 hours).[3]
-
Isotope Labeling: Replace the medium with fresh medium containing 13C2-labeled acetate (e.g., 100 µM) and continue the inhibitor/vehicle treatment.[1]
-
Incubation: Incubate the cells for a labeling period (e.g., 8-24 hours).[1]
-
Metabolite Extraction: Aspirate the medium, wash cells with ice-cold saline, and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the polar and non-polar (for fatty acids like palmitate) fractions using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Determine the mole percent enrichment of 13C in palmitate and other relevant metabolites. Compare the enrichment between vehicle-treated and this compound-treated cells. A significant reduction in enrichment in the treated group indicates inhibition of ACSS2 activity.[1]
References
- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of ACSS2 Inhibitors: The Potent Successor VY-3-135 versus its Predecessor VY-3-249
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the Acetyl-CoA Synthetase 2 (ACSS2) inhibitor VY-3-135 and its predecessor, VY-3-249. This comparison is supported by experimental data to inform research and development decisions.
This compound has been developed as a more potent and stable successor to VY-3-249, a first-generation inhibitor of ACSS2.[1][2] Both compounds target ACSS2, an enzyme crucial for cellular metabolism, particularly in cancer cells under metabolic stress, where it provides acetyl-CoA for lipid synthesis and histone acetylation.[1][3] This guide will delve into the comparative performance, experimental protocols, and underlying signaling pathways of these two inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro efficacy and stability of this compound and VY-3-249.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Notes |
| This compound | ACSS2 | 44 ± 3.85 | Highly potent against the target enzyme.[4] |
| ACSS1 | >10,000 | Demonstrates high selectivity for ACSS2 over ACSS1.[1][2] | |
| VY-3-249 | ACSS2 | 1214 ± 128 | Significantly less potent than its successor, this compound.[3] |
| ACSS1 | >10,000 | Also selective for ACSS2 over ACSS1.[1] |
Table 2: Microsomal Stability
| Compound | Species | Half-life (t½, min) | Notes |
| This compound | Mouse | >120 | Exhibits high stability in mouse liver microsomes.[1][2] |
| Human | >120 | Shows high stability in human liver microsomes.[1][2] | |
| VY-3-249 | Mouse | <15 | Demonstrates poor stability in mouse liver microsomes.[1][2] |
| Human | <15 | Shows poor stability in human liver microsomes.[1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ACSS2 signaling pathway and a general workflow for evaluating ACSS2 inhibitors.
Caption: ACSS2 converts acetate to acetyl-CoA in the cytoplasm and nucleus.
Caption: A typical workflow for the evaluation of ACSS2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro ACSS2 Inhibition Assay (Transcreener® AMP²/GMP² Assay)
This biochemical assay quantifies the inhibitory potential of compounds against the ACSS2 enzyme by measuring the production of AMP.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 30-40 mM HEPES (pH 7.5), 10 mM MgCl₂, and 2 mM EGTA.
-
Enzyme and Substrates: Add recombinant human ACSS2 enzyme, acetate, and coenzyme A to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or VY-3-249) to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified duration to allow for AMP production.
-
Detection: Add the Transcreener® AMP² detection mix, which contains an AMP² antibody conjugated to a fluorophore.
-
Measurement: Measure the fluorescence polarization (FP) using a suitable plate reader. A decrease in FP indicates the displacement of the tracer by AMP, signifying ACSS2 activity.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[3]
Cell-Based Acetate Incorporation Assay
This assay measures the ability of an inhibitor to block the incorporation of acetate into downstream metabolites, such as fatty acids, in a cellular context.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., MDA-MB-468, BT474) in standard growth media.
-
Inhibitor Treatment: Treat the cells with various concentrations of the ACSS2 inhibitor for a predetermined period.
-
Isotope Labeling: Add ¹³C₂-labeled acetate to the culture medium and incubate for a specific duration to allow for its incorporation into cellular metabolites.
-
Metabolite Extraction: Wash the cells with PBS and extract metabolites using a methanol-chloroform-water extraction method.
-
LC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of ¹³C into specific fatty acids (e.g., palmitate).
-
Data Analysis: Quantify the level of ¹³C enrichment in the fatty acids to determine the extent of ACSS2 inhibition. A reduction in ¹³C-labeled fatty acids indicates effective inhibition of ACSS2.[1][3]
In Vivo Efficacy
Studies in preclinical models have demonstrated the in vivo activity of this compound. In tumor xenograft models using human breast cancer cell lines, orally administered this compound has been shown to repress the growth of tumors with high ACSS2 expression (ACSS2high).[5][6] In contrast, it is largely ineffective against tumors with low ACSS2 expression (ACSS2low).[5] While VY-3-249 has been used in in vitro studies, its poor stability likely limits its in vivo efficacy, leading to the development of this compound as a superior compound for in vivo applications.[1][2]
Conclusion
The experimental data clearly indicates that this compound is a significantly more potent and stable inhibitor of ACSS2 compared to its predecessor, VY-3-249. Its improved pharmacological properties, including high in vitro potency and enhanced microsomal stability, make it a superior tool for both in vitro and in vivo research into the role of ACSS2 in cancer metabolism and other diseases. For researchers investigating the therapeutic potential of ACSS2 inhibition, this compound represents a more reliable and effective chemical probe.
References
- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
VY-3-135: A Highly Specific Inhibitor of ACSS2 Over ACSS1/3
A detailed comparison guide for researchers, scientists, and drug development professionals on the validation of VY-3-135's specificity for Acetyl-CoA Synthetase 2 (ACSS2).
This compound is a potent and orally active inhibitor of ACSS2 with significant therapeutic potential in oncology.[1][2][3] Its efficacy and safety are underpinned by its high specificity for ACSS2 over the other isoforms of the acetyl-CoA synthetase family, ACSS1 and ACSS3. This guide provides a comprehensive overview of the experimental data and methodologies that validate the selective inhibitory action of this compound.
Quantitative Comparison of Inhibitory Activity
The specificity of this compound has been quantitatively assessed using biochemical assays that measure its inhibitory concentration (IC50) against the different ACSS isoforms. The data clearly demonstrates that this compound is a potent inhibitor of ACSS2 while showing no significant activity against ACSS1 or ACSS3.
| Enzyme Target | Inhibitor | IC50 Value | Reference |
| ACSS2 | This compound | 44 nM[1][2][4][5] | [Cancer Research, 2021][4] |
| ACSS1 | This compound | No inhibitory activity observed[1][2][6] | [Cancer Research, 2021][6] |
| ACSS3 | This compound | No inhibitory activity observed[1][2][6] | [Cancer Research, 2021][6] |
ACSS Isoform Functions and Substrate Preference
The Acetyl-CoA Synthetase (ACSS) family of enzymes plays a crucial role in cellular metabolism by converting acetate (B1210297) into acetyl-CoA.[7] However, the three identified isoforms in mammals—ACSS1, ACSS2, and ACSS3—have distinct subcellular localizations and substrate preferences, which are key to understanding the impact of specific inhibitors.
-
ACSS1: Primarily located in the mitochondria, ACSS1 converts acetate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production.[7][8] It can utilize both acetate and propionate (B1217596) as substrates.[9]
-
ACSS2: Found in the cytoplasm and nucleus, ACSS2 is the main focus of this compound's inhibitory action.[10] It plays a vital role in converting acetate into acetyl-CoA for processes like fatty acid synthesis and histone acetylation, particularly under conditions of metabolic stress such as hypoxia.[7][9][11] ACSS2 shows a strong preference for acetate as its substrate.[6][9]
-
ACSS3: This isoform is also a mitochondrial enzyme and exhibits a strong preference for propionate over acetate as its substrate.[6][7][8]
Signaling Pathway of Acetate Utilization
The distinct roles of ACSS1 and ACSS2 in cellular metabolism are highlighted in the following signaling pathway diagram. This compound specifically targets the cytosolic/nuclear pathway mediated by ACSS2.
Caption: Cellular pathways of acetate metabolism mediated by ACSS1 and ACSS2.
Experimental Protocols
The specificity of this compound was determined through rigorous biochemical and cell-based assays.
In Vitro Biochemical Inhibition Assay
A fluorescence polarization-based biochemical assay, such as the TranScreener® AMP²/GMP² Assay, was utilized to determine the IC50 value of this compound against purified human ACSS1, ACSS2, and ACSS3 enzymes.[5][12]
-
Principle: The assay measures the production of AMP, a product of the acetyl-CoA synthetase reaction. The amount of AMP produced is inversely correlated with the fluorescence polarization signal.
-
Methodology:
-
Recombinant human ACSS1, ACSS2, or ACSS3 enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of substrates: acetate, Coenzyme A, and ATP in an appropriate assay buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Following incubation, the detection reagents from the TranScreener® kit are added, which include an AMP²-antibody and a fluorescent tracer.
-
The fluorescence polarization is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Isotope Tracing
To confirm the on-target activity of this compound in a cellular context, stable isotope tracing experiments were performed.[6]
-
Principle: This method tracks the metabolic fate of a labeled substrate, in this case, ¹³C-labeled acetate, to assess the activity of ACSS2.
-
Methodology:
-
Cancer cell lines with high ACSS2 expression (e.g., BT474, MDA-MB-468) are cultured.
-
Cells are treated with either a vehicle control or varying concentrations of this compound.
-
The culture medium is supplemented with ¹³C₂-acetate.
-
After a defined incubation period, cellular metabolites are extracted.
-
The incorporation of the ¹³C label into downstream metabolites, such as the fatty acid palmitate, is quantified using mass spectrometry.
-
A reduction in the incorporation of ¹³C into palmitate in this compound-treated cells indicates specific inhibition of ACSS2-mediated acetate metabolism.
-
Experimental Workflow for Isotope Tracing
The workflow for validating ACSS2 inhibition in cells using stable isotope tracing is depicted below.
Caption: Workflow for ¹³C-acetate tracing to validate this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
Cross-Validation of VY-3-135 Results with Genetic Knockdown of ACSS2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Acetyl-CoA Synthetase 2 (ACSS2): pharmacological inhibition using the potent and specific inhibitor VY-3-135, and genetic knockdown through techniques such as shRNA or CRISPR/Cas9. Both approaches are pivotal in validating ACSS2 as a therapeutic target and elucidating its role in various cellular processes, particularly in oncology. This document offers a side-by-side analysis of their effects, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Introduction to ACSS2, this compound, and Genetic Knockdown
Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA.[1] This function is vital for cellular metabolism, providing a key precursor for lipid synthesis and histone acetylation, thereby linking metabolic status to gene regulation.[1][2] Under cellular stress conditions like hypoxia and nutrient deprivation, often characteristic of the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[3][4]
This compound is a potent, orally active, and stable small-molecule inhibitor of ACSS2 with an IC50 of 44 nM.[5] It exhibits high specificity for ACSS2 over other acyl-CoA synthetase family members, ACSS1 and ACSS3.[2][5] this compound acts as a transition-state mimetic, effectively blocking the enzymatic activity of ACSS2.[2]
Genetic knockdown of ACSS2, typically achieved using short hairpin RNA (shRNA) or CRISPR/Cas9 systems, involves the targeted reduction or complete knockout of ACSS2 gene expression. This approach provides a complementary method to validate the on-target effects of pharmacological inhibitors and to study the long-term consequences of ACSS2 loss.
Quantitative Data Summary: A Side-by-Side Comparison
The following tables summarize the quantitative effects of this compound and ACSS2 genetic knockdown on key cellular and in vivo processes, demonstrating a strong correlation between the two methodologies.
Table 1: Effect on Acetate-Dependent Fatty Acid Synthesis
| Intervention | Cell Line/Model | Experimental Condition | Endpoint Measured | Observed Effect | Citation |
| This compound | SKBr3 Breast Cancer | Hypoxia (1% O₂), Low Serum (1%) | ¹³C₂-Acetate Incorporation into Palmitate | ~93% Inhibition | [3] |
| This compound | BT474 Breast Cancer | Hypoxia (1% O₂), Low Serum (1%) | ¹³C₂-Acetate Incorporation into Palmitate | Dose-dependent decrease | [2][3] |
| ACSS2 Knockdown (siRNA) | Various Cancer Cell Lines | Normoxia and Hypoxia | ¹³C-Acetate Incorporation into Lipogenic Acetyl-CoA | Significant decrease | [6] |
Table 2: Effect on Tumor Growth
| Intervention | Tumor Model | Key Characteristic | Observed Effect | Citation |
| This compound (100 mg/kg, daily, PO) | MDA-MB-468 Xenograft | ACSS2-high | Significant tumor growth repression | [5][7] |
| This compound (100 mg/kg, daily, PO) | WHIM12 Xenograft | ACSS2-low | Ineffective at blocking tumor growth | [5][7] |
| This compound (100 mg/kg, daily, IP) | BT474 Xenograft | ACSS2-high | Complete abrogation of tumor growth | [5] |
| ACSS2 Knockout (CRISPR/Cas9) | Mouse Breast Cancer Allograft (Immune-competent mice) | - | Stronger tumor growth inhibition compared to immune-deficient mice, often leading to complete tumor clearance | [8] |
| ACSS2 Knockdown (shRNA) | Esophageal Squamous Cell Carcinoma Xenograft | - | Significantly smaller tumors | [9] |
Table 3: Effect on Gene Expression and Cell Signaling
| Intervention | Cell Line/Model | Endpoint Measured | Observed Effect | Citation |
| This compound | Mouse Breast Tumors (Immune-competent mice) | Gene expression (QuantSeq) | Upregulation of pathways associated with immune cell infiltration and activation | [8] |
| ACSS2 Knockdown (shRNA) | Differentiated CAD neurons | Neuronal gene expression | Reduction of differentiation-induced gene upregulation | [10] |
| ACSS2 Knockdown (RNAi) | MDA-MB-231BR (Breast Cancer Brain Metastasis) | E2F1, SLC7A11, GPX4 protein levels | Reduction in protein levels | [11] |
| ACSS2 Knockdown | Melanoma Cells | Hippo signaling pathway | Activation of the Hippo pathway (upregulation of LATS2, p-LATS2, and p-YAP) | [12] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the central role of ACSS2 in cellular metabolism and signaling, and a typical workflow for comparing this compound and genetic knockdown.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting experiments with this compound and ACSS2 genetic knockdown. Specific details may need to be optimized for different cell lines and experimental systems.
Protocol 1: In Vitro Inhibition of ACSS2 with this compound
-
Cell Culture: Plate cancer cells (e.g., BT474, SKBr3) at a suitable density in appropriate culture medium. For experiments mimicking the tumor microenvironment, consider using conditions of hypoxia (e.g., 1% O₂) and low serum (e.g., 1%).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM). Prepare a vehicle control with the equivalent concentration of DMSO.
-
Treatment: Replace the existing cell culture medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) under the chosen culture conditions.
-
Endpoint Analysis:
-
Metabolite Analysis (Stable Isotope Tracing): For the final hours of incubation, switch to a medium containing a stable isotope-labeled acetate (e.g., ¹³C₂-acetate). Harvest cells, extract metabolites, and analyze by mass spectrometry to determine the incorporation of the isotope into downstream metabolites like palmitate and citrate.[2]
-
Cell Growth/Viability: Assess cell proliferation and viability using assays such as crystal violet staining, MTT, or cell counting.
-
Western Blotting: Lyse cells and perform western blotting to analyze the expression and phosphorylation status of proteins in relevant signaling pathways.
-
Protocol 2: Genetic Knockdown of ACSS2 using shRNA
-
shRNA Vector Preparation: Obtain or construct lentiviral or retroviral vectors expressing shRNAs targeting the mRNA of ACSS2. Include a non-targeting (scrambled) shRNA vector as a control.
-
Viral Particle Production: Transfect packaging cells (e.g., HEK293T) with the shRNA vector and packaging plasmids to produce viral particles.
-
Transduction: Infect the target cancer cells with the viral particles containing the ACSS2-targeting or scrambled shRNA. The addition of polybrene can enhance transduction efficiency.
-
Selection: Select for successfully transduced cells using an appropriate selection marker present in the vector (e.g., puromycin).
-
Validation of Knockdown:
-
Western Blot: Lyse the selected cell populations and perform western blotting with an anti-ACSS2 antibody to confirm the reduction in ACSS2 protein levels compared to the scrambled control.
-
RT-qPCR: Isolate total RNA, synthesize cDNA, and perform quantitative PCR to confirm the reduction in ACSS2 mRNA levels.
-
-
Functional Assays: Utilize the validated ACSS2 knockdown and control cell lines in the same functional assays as described in Protocol 1 (metabolite analysis, growth assays, etc.) to compare the effects of genetic knockdown with pharmacological inhibition.
Protocol 3: In Vivo Tumor Growth Studies
-
Animal Models: Utilize immunodeficient (e.g., NSG) or immune-competent (e.g., C57BL/6) mice.
-
Tumor Cell Implantation: Inject cancer cells (either wild-type for this compound studies or ACSS2 knockdown/control cells) subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size. Measure tumor volume regularly using calipers.
-
Treatment Administration (for this compound): Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral gavage (PO) or intraperitoneal (IP) injection.[5]
-
Endpoint Analysis:
-
Monitor tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biochemical assays (e.g., western blotting, metabolomics).
-
Conclusion
The experimental evidence strongly indicates that the pharmacological inhibition of ACSS2 with this compound effectively phenocopies the effects of genetic knockdown of ACSS2. Both approaches lead to a significant reduction in acetate-dependent fatty acid synthesis and inhibit tumor growth, particularly in tumors with high ACSS2 expression. The strong concordance between the results obtained from these two distinct methodologies provides a robust cross-validation, reinforcing the on-target activity of this compound and solidifying ACSS2 as a legitimate therapeutic target. For researchers in drug development, utilizing both genetic and pharmacological tools is crucial for target validation and for understanding the full therapeutic potential of inhibiting ACSS2 in cancer and other diseases.
References
- 1. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. The Acetate/ACSS2 Switch Regulates HIF-2 Stress Signaling in the Tumor Cell Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researcherslinks.com [researcherslinks.com]
- 10. ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACSS2 regulates ferroptosis in an E2F1-dependent manner in breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway [frontiersin.org]
A Comparative Efficacy Analysis of ACSS2 Inhibitors: VY-3-135 and the Novel Brain-Penetrant AD-5584
For Immediate Release
This guide provides a detailed comparison of the established Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, VY-3-135, and the newer, brain-penetrant inhibitor, AD-5584. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting acetate (B1210297) metabolism in cancer, particularly in the context of brain metastases.
Introduction
Acetyl-CoA Synthetase 2 (ACSS2) is a key enzyme that converts acetate into acetyl-CoA, a vital molecule for cellular processes such as lipid synthesis and histone acetylation. In certain stress conditions, such as hypoxia and low nutrient availability often found in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source. This dependency makes ACSS2 an attractive target for cancer therapy. This compound is a potent and specific inhibitor of ACSS2.[1] More recently, novel inhibitors such as AD-5584 have been developed with a key focus on overcoming the blood-brain barrier (BBB) to target brain tumors and metastases.[2][3] This guide presents a comparative analysis of the efficacy of this compound and AD-5584 based on available preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and AD-5584, providing a direct comparison of their biochemical potency and cellular efficacy.
| Inhibitor | Target | In Vitro IC50 | Affinity (KD) | Key Features |
| This compound | ACSS2 | 44 nM | Not explicitly reported | Potent, stable, and specific to ACSS2 over ACSS1 and ACSS3. |
| AD-5584 | ACSS2 | High nanomolar range (ATPase inhibition assay) | Low micromolar (SPR analysis) | Brain-penetrant, reduces lipid storage and colony formation.[2][3] |
Table 1: Biochemical Potency and Key Features of this compound and AD-5584.
| Assay | Cell Line | This compound | AD-5584 | Outcome |
| Acetyl-CoA Level Reduction | MDA-MB-231BR | Significant reduction | Comparable reduction to this compound | Both inhibitors effectively reduce intracellular acetyl-CoA levels.[2] |
| Lipid Droplet Content Reduction | MDA-MB-231BR | Not explicitly quantified in direct comparison | Significant reduction | AD-5584 is shown to effectively reduce lipid storage.[2][4] |
| Induction of Cell Death (Propidium Iodide Staining) | MDA-MB-231BR | Significant increase | Comparable increase to this compound | Both inhibitors induce cell death in breast cancer brain metastasis cells.[4] |
| Brain Permeability (in vivo) | Mice | Low | Significantly higher than this compound | AD-5584 demonstrates superior ability to cross the blood-brain barrier.[2][4] |
Table 2: Comparative Cellular Efficacy of this compound and AD-5584.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and AD-5584.
In Vitro ACSS2 Inhibition Assay (IC50 Determination)
-
Principle: To determine the concentration of the inhibitor required to reduce the enzymatic activity of ACSS2 by 50%. A common method is a fluorescent-based ATPase inhibition assay, as the ACSS2 reaction consumes ATP.
-
Protocol:
-
Recombinant human ACSS2 enzyme is incubated with varying concentrations of the test inhibitor (this compound or AD-5584).
-
The enzymatic reaction is initiated by the addition of substrates: acetate, Coenzyme A, and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ATP consumed or ADP/AMP produced is measured using a detection reagent that generates a fluorescent signal.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4]
-
Cellular Acetyl-CoA Measurement
-
Principle: To quantify the intracellular levels of acetyl-CoA in cancer cells following treatment with ACSS2 inhibitors.
-
Protocol:
-
Breast cancer brain metastasis cells (e.g., MDA-MB-231BR) are cultured to a desired confluency.
-
Cells are treated with either DMSO (vehicle control), this compound, or AD-5584 at a specified concentration (e.g., 100 µM) for a set duration (e.g., 48 hours).
-
After treatment, cells are harvested, and metabolites are extracted using a cold solvent mixture (e.g., methanol:water).
-
The cell lysates are then analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and quantify the levels of acetyl-CoA.
-
Results are normalized to the total protein concentration or cell number.[2]
-
Lipid Droplet Staining Assay
-
Principle: To visualize and quantify the impact of ACSS2 inhibition on lipid synthesis by measuring the accumulation of neutral lipids in intracellular lipid droplets.
-
Protocol:
-
MDA-MB-231BR cells are seeded in appropriate culture plates or on coverslips.
-
Cells are treated with the inhibitors as described in the acetyl-CoA measurement protocol.
-
Following treatment, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
The fixed cells are then stained with a fluorescent dye that specifically labels neutral lipids, such as BODIPY 493/503.
-
The stained lipid droplets are visualized using fluorescence microscopy, and the fluorescence intensity is quantified using image analysis software to determine the relative lipid content.[2][4]
-
Cell Viability/Death Assay (Propidium Iodide Staining)
-
Principle: To assess the effect of the inhibitors on cell membrane integrity, an indicator of cell death. Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that can only enter cells with compromised membranes.
-
Protocol:
-
Cells are treated with this compound or AD-5584 as previously described.
-
After the treatment period, both adherent and floating cells are collected.
-
The cells are then incubated with a solution containing propidium iodide.
-
The percentage of PI-positive cells (i.e., dead cells) is determined by flow cytometry.[4]
-
In Vivo Blood-Brain Barrier Penetration Study
-
Principle: To measure the concentration of the inhibitors in the brain tissue relative to the plasma after systemic administration, thereby assessing their ability to cross the BBB.
-
Protocol:
-
Mice are administered with either this compound or AD-5584 at a specific dose (e.g., 50 mg/kg) via intraperitoneal injection.
-
At a designated time point post-injection (e.g., 30 minutes or 1 hour), blood samples are collected, and the mice are perfused to remove blood from the brain vasculature.
-
The brains are then harvested and homogenized.
-
The concentrations of the inhibitors in both the plasma and the brain homogenates are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The brain-to-plasma concentration ratio is calculated to evaluate BBB penetration.[2][4]
-
Conclusion
Both this compound and AD-5584 are effective inhibitors of ACSS2, leading to reduced acetyl-CoA levels and increased cell death in cancer cells that are dependent on acetate metabolism. The key distinguishing feature of AD-5584 is its significantly enhanced ability to penetrate the blood-brain barrier. This makes AD-5584 a particularly promising candidate for the treatment of primary brain tumors and brain metastases, addressing a critical unmet need in oncology. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these ACSS2 inhibitors.
References
Validating ACSS2 as a Drug Target: A Comparative Guide to the Chemical Probe VY-3-135
For researchers, scientists, and drug development professionals, the validation of a novel drug target is a critical step in the therapeutic pipeline. Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a promising target, particularly in oncology, due to its key role in cellular metabolism under stress conditions. This guide provides a comprehensive comparison of the chemical probe VY-3-135 with other available tools for validating ACSS2, supported by experimental data and detailed protocols.
ACSS2 is a crucial enzyme that converts acetate (B1210297) into acetyl-CoA, a vital metabolite for lipid synthesis and histone acetylation, especially in nutrient-limited environments often found in tumors.[1][2] The development of potent and selective chemical probes is essential to dissect the function of ACSS2 and to assess its potential as a therapeutic target. This compound is a potent and orally active ACSS2 inhibitor that has been instrumental in this effort.[3]
Comparative Performance of ACSS2 Inhibitors
This compound stands out for its low nanomolar potency and high selectivity for ACSS2 over other isoforms, ACSS1 and ACSS3.[3][4] This specificity is critical for accurately attributing biological effects to the inhibition of ACSS2. The following table summarizes the key quantitative data for this compound and other notable ACSS2 inhibitors.
| Inhibitor | Other Names | Target(s) | IC50 (in vitro) | Cellular EC50 | Key Features | Reference(s) |
| This compound | Acss2-IN-2 | ACSS2 | 44 ± 3.85 nM | ~10 µM (in BT474 & SKBr3 cells) | Potent, stable, and orally active inhibitor; serves as a key research compound.[1][3] | [1][3] |
| VY-3-249 | - | ACSS2 | 1214 ± 128 nM | Not consistently reported | Predecessor to this compound, less potent.[1][5] | [1][5] |
| MTB-9655 | - | ACSS2 | Not publicly available | Not publicly available | In clinical trials.[1] | [1] |
| AD-5584 | - | ACSS2 | Not publicly available | Not publicly available | Brain-penetrant inhibitor.[1][5] | [1][5] |
| AD-8007 | - | ACSS2 | Not publicly available | Not publicly available | Brain-penetrant inhibitor.[1][5] | [1][5] |
ACSS2 Signaling and Point of Inhibition
ACSS2 plays a central role in cellular metabolism, particularly under conditions of stress like hypoxia or nutrient deprivation. It provides a crucial source of acetyl-CoA for lipid synthesis and histone acetylation, thereby influencing gene expression and cell survival. The diagram below illustrates the central role of ACSS2 and the point of intervention for inhibitors like this compound.
Caption: ACSS2 converts acetate to acetyl-CoA, fueling key cellular processes.
Experimental Protocols
To aid researchers in the validation of ACSS2 as a drug target, detailed protocols for key experiments are provided below.
In Vitro ACSS2 Inhibition Assay (Transcreener® AMP/GMP Assay)
This biochemical assay measures the production of AMP, a byproduct of the ACSS2-catalyzed reaction, providing a direct measure of enzyme activity.
Principle: The Transcreener® assay is a fluorescence polarization (FP)-based immunoassay that detects AMP. As ACSS2 converts acetate and ATP to acetyl-CoA and AMP, the amount of AMP produced is inversely proportional to the extent of ACSS2 inhibition.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human ACSS2 enzyme, acetate, and coenzyme A in an appropriate buffer (e.g., 30–40 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM EGTA).[1][4]
-
Inhibitor Addition: Add this compound or other test compounds at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, add the Transcreener® AMP² Alexa633 Tracer and AMP² Antibody.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader. A decrease in FP signal indicates higher AMP production and lower ACSS2 inhibition.
Cellular ACSS2 Inhibition Assay (¹³C-Acetate Labeling of Fatty Acids)
This cell-based assay quantifies the contribution of acetate to de novo fatty acid synthesis, a key downstream effect of ACSS2 activity.
Principle: Cells are incubated with ¹³C-labeled acetate. ACSS2 incorporates this labeled acetate into the acetyl-CoA pool, which is then used for fatty acid synthesis. The incorporation of the ¹³C label into newly synthesized fatty acids is quantified by mass spectrometry. A reduction in ¹³C-labeled fatty acids indicates effective inhibition of ACSS2.[4][6]
Protocol:
-
Cell Culture: Plate cancer cells (e.g., BT474, SKBr3) in an appropriate growth medium.[4]
-
Treatment: Treat the cells with varying concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).[4][6]
-
Labeling: Add ¹³C₂-acetate to the culture medium and incubate for a specified period (e.g., 24 hours).[4]
-
Lipid Extraction: Harvest the cells and extract total lipids.
-
LC-MS Analysis: Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of ¹³C into specific fatty acids (e.g., palmitate).[1]
-
Data Analysis: Quantify the level of ¹³C enrichment in the fatty acids to determine the extent of ACSS2 inhibition.
General Workflow for ACSS2 Inhibitor Evaluation
The following diagram outlines a typical workflow for the evaluation of a novel ACSS2 inhibitor, from initial biochemical screening to in vivo efficacy studies.
Caption: A stepwise approach for evaluating ACSS2 inhibitors.
Conclusion
This compound is a valuable chemical probe for the validation of ACSS2 as a drug target. Its high potency and selectivity, combined with its demonstrated activity in both cellular and in vivo models, make it an essential tool for researchers in this field.[3][4] By utilizing the comparative data and detailed protocols provided in this guide, scientists can effectively design and execute experiments to further elucidate the role of ACSS2 in disease and to accelerate the development of novel therapeutics targeting this critical enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Metabolic Inhibitors in Oncology: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of VY-3-135, a novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, against other key metabolic inhibitors used in cancer research: 2-Deoxy-D-glucose (2-DG), Orlistat (B1677487), and CB-839. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical efficacy, and the experimental protocols supporting these findings.
Introduction to Metabolic Reprogramming in Cancer
Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. These changes, collectively known as metabolic reprogramming, present unique therapeutic vulnerabilities. This guide focuses on four distinct metabolic inhibitors, each targeting a critical pathway leveraged by cancer cells: acetate (B1210297) metabolism (this compound), glycolysis (2-DG), fatty acid synthesis (Orlistat), and glutaminolysis (CB-839).
Mechanism of Action and Signaling Pathways
This compound: This potent and specific inhibitor targets ACSS2, an enzyme crucial for converting acetate into acetyl-CoA, particularly in hypoxic environments characteristic of solid tumors.[1][2] By blocking this pathway, this compound deprives cancer cells of a key carbon source for lipid synthesis and other essential cellular processes, leading to reduced proliferation and tumor growth.[2][3][4]
2-Deoxy-D-glucose (2-DG): As a glucose analog, 2-DG competitively inhibits hexokinase, the first enzyme in the glycolytic pathway.[5][6] This disrupts the primary energy production route for many cancer cells, leading to ATP depletion, cell cycle arrest, and apoptosis.[5][7][8]
Orlistat: Clinically used for weight management, Orlistat also functions as a potent inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancers.[9][10] By blocking de novo fatty acid synthesis, Orlistat disrupts membrane production, signaling molecule synthesis, and energy storage, ultimately inducing apoptosis and inhibiting tumor growth.[11][12][13]
CB-839 (Telaglenastat): This clinical-stage inhibitor targets glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate (B1630785).[1][14][15] This is a critical step in glutaminolysis, a pathway that fuels the TCA cycle and provides nitrogen for nucleotide and amino acid synthesis.[1][15] Inhibition of GLS by CB-839 leads to metabolic stress, reduced proliferation, and apoptosis in glutamine-dependent cancers.[1][16]
Data Presentation: Quantitative Comparison of Metabolic Inhibitors
The following tables summarize the preclinical performance of this compound, 2-DG, Orlistat, and CB-839 across various cancer cell lines and in vivo models.
| Inhibitor | Target | Cancer Type | Cell Line | IC50 | Reference(s) |
| This compound | ACSS2 | Breast Cancer | BT474, MDA-MB-468, SKBr3 | Not explicitly stated as IC50, but effective at low nM concentrations | [3] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Breast Cancer | MCF-7, SkBr3, BT549, MDA/MB468 | 4-12 mM (growth inhibition) | [5] |
| Ovarian, Squamous, Hepatic, Colonic, Mesothelial Cancers | Various | 5 mM (varied responses from proliferation slowdown to massive apoptosis) | [6][17] | ||
| Orlistat | Fatty Acid Synthase (FASN) | Oral Squamous Cancer | HSC-3 | 40-50 µM (significant viability reduction) | [11] |
| Pancreatic Cancer | PANC-1 | ~50 µM | [9] | ||
| Breast Cancer | MDA-MB-231, MDA-MB-468, MCF-7 | Not explicitly stated as IC50, but shows significant cytotoxic effects | [18] | ||
| Glioblastoma | LN229 | 277.9 µM | [19] | ||
| Chronic Lymphocytic Leukemia | Primary CLL cells | 2.35 µM | [20][21] | ||
| CB-839 | Glutaminase (GLS) | Triple-Negative Breast Cancer (TNBC) | HCC1806, MDA-MB-231 | 20-55 nM | [1][22] |
| TNBC | Panel of TNBC lines | 2-300 nM | [1] | ||
| Lung Cancer | A427, A549, H460 | ED50 (colony formation): 9, 27, 217 nM respectively | [23] | ||
| Hematological Malignancies | Various | <100 nM in 36 cell lines | [15] |
| Inhibitor | Cancer Type | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| This compound | Breast Cancer | Mouse xenograft (ACSS2-high) | 100 mg/kg daily, PO | Marked inhibition of tumor growth | [2][3] |
| Breast Cancer | Immune-competent mouse models | Not specified | Stronger tumor growth inhibition compared to immune-deficient mice | [4] | |
| 2-Deoxy-D-glucose (2-DG) | Neuroblastoma | Mouse xenograft (SK-N-DZ, SK-N-AS) | 100 or 500 mg/kg, IP, twice weekly for 3 weeks | Significant suppression of tumor growth | [24] |
| Head and Neck Squamous Cell Carcinoma | Mouse xenograft | Not specified | Reversed the antitumor effect of erlotinib | [25] | |
| Various | Mouse xenograft | Not specified | Combination with metformin (B114582) significantly suppressed tumor growth | [26][27] | |
| Orlistat | Non-Small Cell Lung Cancer | Mouse xenograft (PC-9GR, H1975) | Not specified | Significantly reduced tumor volumes | [28] |
| Endometrial Cancer | Transgenic mouse model | Not specified | Effectively inhibited tumor growth by 32.62% to 67.06% depending on diet | [13] | |
| Colorectal Cancer | Mouse xenograft | Not specified | Effective in inhibiting tumor growth | [29] | |
| CB-839 | Triple-Negative Breast Cancer | Patient-derived xenograft | 200 mg/kg, twice daily | 61% tumor growth suppression | [1][30] |
| Basal-like HER2+ Breast Cancer | Mouse xenograft (JIMT-1) | 200 mg/kg, twice daily | 54% tumor growth inhibition (single agent); 100% in combination with paclitaxel | [1][30] | |
| Lung Cancer | Mouse xenograft (H460) | Not specified | Increased response to radiotherapy by 30% | [23] | |
| Multiple Myeloma | Mouse xenograft (RPMI-8226) | Twice daily | 70% tumor growth inhibition | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the inhibitors discussed.
This compound: Isotope Tracing
To assess the impact of this compound on acetate metabolism, stable isotope tracing is employed.
-
Cell Culture: Breast cancer cell lines (e.g., BT474, SKBr3) are cultured under normoxic (21% O₂) and hypoxic (1% O₂) conditions.
-
Inhibitor Treatment: Cells are treated with this compound at desired concentrations.
-
Isotope Labeling: 13C-labeled acetate is added to the culture medium.
-
Metabolite Extraction: After incubation, metabolites are extracted from the cells.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is used to measure the incorporation of 13C into downstream metabolites like fatty acids (e.g., palmitate), providing a quantitative measure of ACSS2 activity.[3]
2-Deoxy-D-glucose (2-DG): Cell Viability and Apoptosis Assays
-
Cell Culture and Treatment: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of 2-DG.
-
MTT Assay (Viability): After a set incubation period (e.g., 72 hours), MTT reagent is added to the wells. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.[5]
-
Annexin V/Propidium (B1200493) Iodide Staining (Apoptosis): Treated cells are stained with Annexin V-FITC and propidium iodide. Flow cytometry is then used to quantify the percentage of apoptotic and necrotic cells.[5][7]
Orlistat: FASN Activity and Apoptosis Assays
-
FASN Activity Assay:
-
Cell lysates are prepared from cancer cells treated with Orlistat.
-
The lysate is incubated with acetyl-CoA, malonyl-CoA, and NADPH.
-
The rate of NADPH oxidation is measured spectrophotometrically at 340 nm, which is proportional to FASN activity.[9]
-
-
Caspase-3 Activity Assay (Apoptosis):
CB-839: Glutaminase Activity and Cell Proliferation Assays
-
Glutaminase Activity Assay:
-
Cancer cells are treated with CB-839.
-
The rate of glutamine consumption and glutamate production is measured from the culture medium using a biochemistry analyzer.[1]
-
-
CellTiter-Glo Luminescent Cell Viability Assay:
-
Cells are seeded in opaque-walled multi-well plates and treated with a dilution series of CB-839.
-
After the desired incubation time (e.g., 72 hours), CellTiter-Glo reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is read on a plate reader to determine the number of viable cells.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Deoxyglucose induces cell cycle arrest and apoptosisin colorectal cancer cells independent of its glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Anticancer Research [ar.iiarjournals.org]
- 10. brieflands.com [brieflands.com]
- 11. Orlistat treatment induces apoptosis and arrests cell cycle in HSC-3 oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Potential of Orlistat to induce apoptotic and antiangiogenic effects as well as inhibition of fatty acid synthesis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting lipid metabolism by the lipoprotein lipase inhibitor orlistat results in apoptosis of B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. apexbt.com [apexbt.com]
- 23. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glycolytic inhibitor 2-deoxyglucose simultaneously targets cancer and endothelial cells to suppress neuroblastoma growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Dual inhibition of tumor energy pathway by 2-deoxyglucose and metformin is effective against a broad spectrum of preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In Vivo Effectiveness of Orlistat in the Suppression of Human Colorectal Cancer Cell Proliferation | Anticancer Research [ar.iiarjournals.org]
- 30. aacrjournals.org [aacrjournals.org]
Unlocking Synergistic Antitumor Immunity: A Comparative Guide to VY-3-135 in Combination with Immunotherapy
For Immediate Release
Philadelphia, PA – December 2, 2025 – A new comprehensive guide has been released today, detailing the synergistic effects of the novel ACSS2 inhibitor, VY-3-135, when combined with immunotherapy for cancer treatment. This guide, targeted towards researchers, scientists, and drug development professionals, provides an in-depth analysis of the preclinical data, experimental protocols, and the underlying mechanisms that position this combination as a promising therapeutic strategy.
This compound is a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme critical for cancer cell metabolism, particularly in the hypoxic tumor microenvironment. By blocking ACSS2, this compound disrupts the ability of cancer cells to utilize acetate (B1210297) as a fuel source for crucial processes like fatty acid synthesis. Emerging research now indicates that the therapeutic impact of this compound extends beyond direct tumor cell inhibition, demonstrating significant immunomodulatory effects that can be harnessed to enhance the efficacy of immunotherapies.
This compound and Immunotherapy: A Synergistic Alliance
Preclinical studies have demonstrated that the inhibition of ACSS2 with this compound leads to a more robust antitumor response in the presence of a functional immune system. This suggests that this compound not only directly hinders tumor growth but also remodels the tumor microenvironment to be more susceptible to immune attack.
The key mechanism behind this synergy lies in the alteration of acetate metabolism. By inhibiting ACSS2 in cancer cells, this compound is thought to increase the availability of acetate in the tumor microenvironment. This excess acetate can then be utilized by immune cells, such as T cells and natural killer (NK) cells, via the enzyme ACSS1, to bolster their anti-tumor functions.
This metabolic reprogramming within the tumor microenvironment leads to:
-
Enhanced T-cell and NK-cell activation and functionality.
-
Increased antigen presentation by dendritic cells.
-
A reduction in immunosuppressive cell populations.
While direct quantitative data from a head-to-head comparison of this compound combined with an immune checkpoint inhibitor (e.g., anti-PD-1) versus each agent alone is not yet publicly available in peer-reviewed literature, the existing evidence strongly supports the rationale for this combination. The immunomodulatory effects of this compound are expected to sensitize tumors to immune checkpoint blockade, leading to a more profound and durable anti-cancer response.
Comparative Efficacy of ACSS2 Inhibition
The following table summarizes the enhanced efficacy of ACSS2 inhibition in an immune-competent environment, providing a strong basis for its combination with immunotherapy.
| Treatment Group | Mouse Model | Tumor Growth Inhibition | Key Findings | Reference |
| This compound | Immune-Competent (C57Bl/6) | Significantly Stronger Inhibition | Demonstrates the crucial role of the immune system in the therapeutic effect of this compound. | [1] |
| This compound | Immune-Deficient (NSG) | Moderate Inhibition | Highlights the direct anti-tumor effect of this compound on cancer cells. | [1] |
| ACSS2 Knockout | Immune-Competent (C57Bl/6) | Complete Tumor Clearance in many instances | Genetic validation of ACSS2 as a therapeutic target with strong immune-mediated effects. | [1] |
| ACSS2 Knockout | Immune-Deficient (NSG) | Significant Tumor Growth Inhibition | Confirms the cancer cell-intrinsic role of ACSS2 in tumor growth. | [1] |
Comparison with Chemotherapy Combinations
This compound has also been evaluated in combination with standard-of-care chemotherapies, demonstrating its potential to enhance the efficacy of existing treatment regimens.
| Combination Therapy | Mouse Model | Outcome | Conclusion | Reference |
| This compound + Palbociclib | Syngeneic Allograft (Brpkp110 in C57Bl/6) | Enhanced Tumor Growth Inhibition | ACSS2 inhibition synergizes with CDK4/6 inhibitors. | [1] |
| This compound + Doxorubicin | Syngeneic Allograft (Brpkp110 in C57Bl/6) | Enhanced Tumor Growth Inhibition | Suggests ACSS2 inhibitors can act as immunomodulators to boost chemotherapy effects. | [1] |
| This compound + Paclitaxel | Syngeneic Allograft (Brpkp110 in C57Bl/6) | Enhanced Tumor Growth Inhibition | Further supports the role of ACSS2 inhibitors in combination therapy. | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound inhibits ACSS2 in tumor cells, leading to increased acetate export. This acetate is then utilized by immune cells via ACSS1 to enhance their anti-tumor activity, which is further potentiated by immune checkpoint inhibitors.
Caption: A generalized workflow for a preclinical in vivo study assessing the synergistic effects of this compound and immunotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.
In Vivo Tumor Growth Studies
-
Animal Models: Syngeneic mouse models (e.g., C57Bl/6) are utilized to ensure a fully competent immune system for evaluating immunotherapy responses. Immune-deficient mice (e.g., NSG) are used as a control to assess the direct anti-tumor effects of this compound independent of the immune system.[1]
-
Tumor Cell Implantation: Breast cancer cell lines such as Brpkp110 are implanted subcutaneously or orthotopically into the mammary fat pad of the mice.[1]
-
Treatment Regimen:
-
This compound: Administered daily via oral gavage at a dose of 100 mg/kg.[1]
-
Immunotherapy (Hypothetical Combination): An anti-PD-1 antibody would typically be administered intraperitoneally at a dose of 10 mg/kg, twice a week.
-
Combination Group: Receives both this compound and the immunotherapy agent according to their respective schedules.
-
-
Monitoring: Tumor volume is measured regularly using calipers. Overall survival is also monitored.[1]
Immune Cell Profiling
-
Sample Collection: Tumors and spleens are harvested at the end of the study.
-
Flow Cytometry: Single-cell suspensions are prepared from tumors and spleens and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, CD11c) to quantify the populations of T-cells, NK-cells, macrophages, and dendritic cells. Activation markers (e.g., CD69, Granzyme B) and exhaustion markers (e.g., PD-1, TIM-3) are also assessed.
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies to visualize the infiltration of different immune cell types within the tumor microenvironment.
Conclusion
The inhibition of ACSS2 by this compound represents a novel and promising strategy to not only directly target cancer cell metabolism but also to create a more immune-responsive tumor microenvironment. The preclinical data strongly suggest a synergistic relationship between this compound and immunotherapy. This combination has the potential to overcome resistance to immune checkpoint inhibitors and improve patient outcomes. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this innovative combination therapy.
Contact: [Insert Contact Information]
###
References
Novel ACSS2 Inhibitors Demonstrate Superior Brain Permeability Compared to VY-3-135
For researchers, scientists, and drug development professionals, a new study reveals that novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitors, AD-5584 and AD-8007, exhibit significantly enhanced brain permeability compared to the established inhibitor, VY-3-135, offering a promising new avenue for targeting brain malignancies.
A recent study directly compared the brain penetration of these compounds and found that the novel inhibitors, AD-5584 and AD-8007, were detected at markedly higher levels in the brain relative to plasma after intraperitoneal administration in mice.[1][2] This superior blood-brain barrier (BBB) penetration is a critical attribute for therapies aimed at central nervous system (CNS) disorders, including brain metastases of cancers like breast cancer.[1][3][4] Computational modeling had previously predicted that this compound would not effectively cross the BBB, a prediction now substantiated by these in vivo findings.[1][2][5]
Comparative Brain Permeability Data
The following table summarizes the quantitative findings from the in vivo study, highlighting the differential brain-to-plasma ratios of the ACSS2 inhibitors.
| Compound | Administration | Brain/Blood Ratio Quantification | Outcome |
| This compound | 50 mg/kg, Intraperitoneal (1 hour) | Quantification of LC-MS peaks of the inhibitor present in the brain over blood. | Lower levels detected in the brain compared to novel inhibitors.[1][2] |
| AD-5584 | 50 mg/kg, Intraperitoneal (30 mins) | Quantification of LC-MS peaks of the inhibitor present in the brain over blood. | Significantly higher levels detected in the brain compared to this compound.[1][2] |
| AD-8007 | 50 mg/kg, Intraperitoneal (1 hour) | Quantification of LC-MS peaks of the inhibitor present in the brain over blood. | Significantly higher levels detected in the brain compared to this compound.[1][2] |
ACSS2 Signaling Pathway in Cancer Metabolism
ACSS2 plays a pivotal role in cancer cell metabolism, particularly under stressful conditions like hypoxia, by converting acetate (B1210297) into acetyl-CoA.[6][7] This acetyl-CoA is then utilized for crucial cellular processes such as lipid synthesis and histone acetylation, which supports tumor growth and survival.[8][9] The diagram below illustrates the central role of ACSS2 in this pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACSS2 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of VY-3-135: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the ACSS2 inhibitor VY-3-135, ensuring laboratory safety and regulatory compliance.
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the innovative research itself. This document provides a detailed protocol for the proper disposal of this compound, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While this compound is often shipped as a non-hazardous chemical, its potential for biological activity warrants a cautious approach.[1]
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin.
All handling of solid this compound should be conducted in a well-ventilated area to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. This precautionary measure is recommended due to the compound's biological activity and the general handling guidelines for benzimidazole (B57391) derivatives.[2][3][4]
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused solid compound, solutions, and any contaminated consumables (e.g., pipette tips, tubes, and weighing papers).
-
Use a dedicated, sealable, and clearly labeled waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with all necessary documentation, including the chemical name and quantity of the waste.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [2]
Quantitative Data Summary
For researchers using this compound, the following quantitative data is provided for reference in experimental design and solution preparation.
| Property | Value | Source |
| Molecular Weight | 429.51 g/mol | [2] |
| IC₅₀ for ACSS2 | 44 ± 3.85 nM | [2] |
| Solubility in DMSO | 86 mg/mL (200.22 mM) | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Appropriate vials and calibrated pipettes
-
-
Procedure:
-
Calculate the required mass of this compound to achieve a 10 mM concentration in the desired volume of DMSO. For example, for 1 mL of a 10 mM solution, 4.295 mg of this compound is required.
-
Carefully weigh the calculated amount of this compound solid in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.[5]
-
Visualizing Key Processes
To further aid in the understanding of this compound's context and handling, the following diagrams illustrate its mechanism of action and the proper disposal workflow.
Caption: Mechanism of ACSS2 inhibition by this compound.
Caption: Step-by-step workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
